Product packaging for Propargyl alcohol(Cat. No.:CAS No. 107-19-7)

Propargyl alcohol

Cat. No.: B126033
CAS No.: 107-19-7
M. Wt: 56.06 g/mol
InChI Key: TVDSBUOJIPERQY-UHFFFAOYSA-N
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Description

Historical Context and Significance in Synthetic Chemistry

The industrial production of propargyl alcohol is primarily achieved through the copper-catalyzed addition of formaldehyde (B43269) to acetylene, often as a by-product in the synthesis of but-2-yne-1,4-diol. wikipedia.orgatamanchemicals.com An alternative preparation method involves the dehydrochlorination of 3-chloro-2-propen-1-ol using sodium hydroxide. wikipedia.orggoogle.com Historically, the development of efficient synthetic routes to this compound and its derivatives has been a focus of research, aiming for higher yields and conversions. google.com

Its importance in synthetic chemistry is multifaceted. This compound is a valuable precursor in the production of various pharmaceuticals and agrochemicals. solubilityofthings.com It is also utilized as a corrosion inhibitor, a solvent stabilizer, and an additive in electroplating brighteners. wikipedia.orgatamanchemicals.com The presence of both a nucleophilic hydroxyl group and a reactive alkyne moiety makes it a key building block for constructing complex molecular architectures, including heterocyclic compounds. rawsource.comresearchgate.net

Structural Features and Unique Reactivity of the Propargylic Moiety

The structure of this compound, with the chemical formula C₃H₄O, consists of a hydroxyl group (-OH) attached to a three-carbon chain containing a terminal carbon-carbon triple bond (-C≡CH). solechem.eurawsource.com This unique arrangement of functional groups is the source of its characteristic reactivity. solubilityofthings.comontosight.ai

The key structural features and their influence on reactivity are:

Alkyne Group: The terminal alkyne provides a site for numerous reactions. The sp-hybridized carbons of the triple bond make the terminal hydrogen acidic, allowing for the formation of acetylides which are potent nucleophiles. The triple bond itself can undergo addition reactions with various reagents. rawsource.comrsc.org

Hydroxyl Group: The -OH group can act as a nucleophile or be converted into a good leaving group, facilitating substitution reactions at the adjacent carbon. researchgate.netsci-hub.se

Propargylic Position: The carbon atom adjacent to the triple bond is known as the propargylic position. Cations at this position are stabilized by the adjacent alkyne, making propargylic alcohols prone to substitution and rearrangement reactions. sci-hub.seresearchgate.net

This combination of features allows this compound to participate in a wide range of transformations, including nucleophilic substitutions, additions, oxidations, and rearrangements like the Meyer-Schuster rearrangement, which converts secondary and tertiary propargylic alcohols into α,β-unsaturated carbonyl compounds. atamanchemicals.comsci-hub.se

Overview of this compound as a Multifunctional Synthon

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. This compound is considered a highly versatile and multifunctional synthon in organic synthesis due to the independent and cooperative reactivity of its functional groups. researchgate.netacs.org It can act as a three-carbon building block, with each carbon atom offering a site for functionalization. chemrxiv.org

Its utility as a synthon is demonstrated in its application in:

Cyclization Reactions: It is extensively used in the synthesis of both carbocyclic and heterocyclic compounds. researchgate.net

Substitution Reactions: The hydroxyl group can be displaced by a variety of nucleophiles, a process often catalyzed by Lewis or Brønsted acids. rsc.orgucl.ac.uk

Addition Reactions: The alkyne moiety readily undergoes addition reactions. researchgate.net

Multicomponent Reactions: this compound is a key component in powerful multicomponent reactions, such as the A³ coupling (aldehyde, alkyne, and amine) for the synthesis of propargylamines. researchgate.net

Cascade Reactions: The unique reactivity of this compound and its derivatives allows for the design of elegant cascade reactions, where multiple bonds are formed in a single operation. chemrxiv.orgnih.gov

Recent research has further expanded its role, demonstrating its use as a three-carbon synthon in novel benzannulation reactions to form 1,3,5-trisubstituted benzenes. acs.org The ability to participate in such a diverse array of reactions solidifies the position of this compound as an indispensable tool in the arsenal (B13267) of synthetic organic chemists.

Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₃H₄O wikipedia.orgnih.gov
IUPAC Name Prop-2-yn-1-ol wikipedia.org
Molar Mass 56.06 g/mol solubilityofthings.comlobachemie.com
Appearance Colorless to straw-colored liquid wikipedia.orgnih.govosha.gov
Odor Geranium-like solechem.eunih.govosha.gov
Density ~0.97 g/cm³ wikipedia.orgrawsource.com
Boiling Point 114-115 °C wikipedia.orglobachemie.com
Melting Point -51 to -48 °C wikipedia.org
Flash Point 33 °C (91.4 °F) lobachemie.com
Solubility in Water Miscible wikipedia.orgatamanchemicals.com
Vapor Pressure 12 mmHg (at 20 °C) wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4O<br>CHCCH2OH<br>C3H4O B126033 Propargyl alcohol CAS No. 107-19-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-yn-1-ol
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InChI

InChI=1S/C3H4O/c1-2-3-4/h1,4H,3H2
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InChI Key

TVDSBUOJIPERQY-UHFFFAOYSA-N
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Canonical SMILES

C#CCO
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Molecular Formula

C3H4O, Array
Record name PROPARGYL ALCOHOL
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Related CAS

30306-19-5
Record name 2-Propyn-1-ol, homopolymer
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DSSTOX Substance ID

DTXSID5021883
Record name Propargyl alcohol
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Molecular Weight

56.06 g/mol
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Physical Description

Propargyl alcohol appears as a clear colorless liquid with a geranium-like odor. Flash point 97 °F. Vapors are heavier than air. Used to make other chemicals, as a corrosion inhibitor and a soil fumigant., Liquid, Colorless to straw-colored liquid with a mild, geranium odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless to straw-colored liquid with a mild, geranium odor.
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Boiling Point

236.5 °F at 760 mmHg (NTP, 1992), 114-115 °C at 760 mm Hg; 100 °C at 490.3 mm Hg; 70 °C at 147.6 mm Hg; 20 °C at 11.6 mm Hg, 114 °C, 236.5 °F, 237 °F
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Flash Point

91 °F (NTP, 1992), 97 °F, 97 °F (36 °C) (Open cup), 33 °C c.c., 97 °F (open cup), (oc) 97 °F
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Solubility

Miscible (NIOSH, 2023), Miscible with benzene, chloroform, ethanol, 1,2-dichloroethane, ether, acetone, dioxane, tetrahydrofuran, pyridine; moderately sol in carbon tetrachloride, IMMISCIBLE WITH ALIPHATIC HYDROCARBONS, Miscible with water, Solubility in water: miscible, Miscible
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Density

0.9485 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9715 at 20 °C/4 °C, Relative density (water = 1): 0.97, 0.9485, 0.97
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Vapor Density

Relative vapor density (air = 1): 1.93
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Vapor Pressure

12 mmHg (NIOSH, 2023), 15.6 [mmHg], 15.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.54, 12 mmHg
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Color/Form

Colorless liquid, Colorless to straw-colored liquid

CAS No.

107-19-7
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Melting Point

-54 °F (NTP, 1992), -48 to -52 °C, -48 - -52 °C, -62 °F
Record name PROPARGYL ALCOHOL
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Advanced Synthetic Methodologies Involving Propargyl Alcohol

Asymmetric Synthesis of Propargyl Alcohols and Derivatives

The enantioselective synthesis of propargyl alcohols is of paramount importance due to the prevalence of the chiral propargyl alcohol motif in biologically active molecules. Various catalytic systems have been devised to achieve high levels of enantioselectivity in the addition of terminal alkynes to carbonyl compounds.

Lewis Acid-Catalyzed Enantioselective Additions

Chiral Lewis acids (CLAs) are instrumental in catalyzing the enantioselective addition of alkynes to carbonyl compounds, thereby producing optically active propargyl alcohols. wikipedia.org These catalysts function by activating the carbonyl group, rendering it more susceptible to nucleophilic attack by the alkyne. The chiral environment provided by the Lewis acid-ligand complex directs the approach of the nucleophile, leading to the preferential formation of one enantiomer.

A variety of metals, including zinc, titanium, rhodium, and indium, have been employed as the Lewis acidic center. nih.govacs.org The choice of metal and the design of the chiral ligand are crucial for achieving high enantioselectivity. For instance, titanium-BINOL based catalysts have been shown to be effective for the enantioselective alkynylation of aldehydes. semanticscholar.org In these systems, it is proposed that the titanium catalyst can act as a chiral Lewis acid, binding to the aldehyde and increasing the rate of addition of a zinc alkynylide. nih.gov Mechanistic studies suggest that a transmetalation step may occur, where the alkyl group from the organozinc reagent binds to the titanium catalyst, forming an organotitanium complex that is responsible for the addition to the aldehyde. nih.gov

Similarly, rhodium-based Lewis acid catalysts have been developed for the enantioselective alkynylation of aromatic aldehydes, achieving high yields and enantiomeric excesses. acs.org These catalysts often feature the metal center as the sole source of chirality. acs.org The rationale for enantioselectivity in many of these systems is explained by models where the aldehyde binds to the Lewis acidic metal center, and the stereochemical outcome is determined by the facial selectivity of the nucleophilic attack, which is controlled by the chiral ligand. nih.gov

Below is a table summarizing representative examples of Lewis acid-catalyzed enantioselective additions for the synthesis of propargyl alcohols.

Catalyst SystemAldehyde SubstrateAlkyne SubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Rhodium(III)-based chiral-at-metal Lewis acidAromatic aldehydesTerminal alkynes58–9879–98 acs.org
Titanium(IV)-BINOLAromatic aldehydesVarious alkynesHighHigh nih.gov
Zinc(II) triflate / N-methylephedrineAliphatic and aromatic aldehydesTerminal alkynesHighup to 99 wikipedia.org
Indium(III) bromide / BINOLAldehydesTerminal alkynesGoodHigh nih.gov

Catalytic Asymmetric Propargylation of Carbonyl Derivatives

Catalytic asymmetric propargylation represents a direct and atom-economical method for the synthesis of chiral propargyl alcohols. This approach involves the direct addition of a terminal alkyne to a carbonyl compound in the presence of a chiral catalyst.

A significant breakthrough in this area was the development of zinc-based catalytic systems. For example, the use of Zn(OTf)₂ in conjunction with a chiral amino alcohol ligand, such as N-methylephedrine, has proven to be a practical and highly enantioselective method for the propargylation of a wide range of aldehydes. wikipedia.orgorganic-chemistry.org This system allows for the in situ generation of the zinc alkynylide, which then adds to the aldehyde in a highly enantioselective manner. wikipedia.org The reaction is notable for its operational simplicity, as it can be performed with commercially available reagents and tolerates air and moisture. organic-chemistry.orgacs.org

The scope of this methodology extends to various aliphatic and aromatic aldehydes, consistently affording the corresponding propargyl alcohols in high yields and with excellent enantioselectivities. acs.org The bifunctional nature of some catalysts, where one part of the catalyst activates the nucleophile and the other activates the electrophile, has been proposed to be key to their success. nih.gov

The following table provides examples of catalytic asymmetric propargylation of aldehydes.

Catalyst/LigandAldehydeAlkyneYield (%)Enantiomeric Excess (ee, %)Reference
Zn(OTf)₂ / (+)-N-MethylephedrineBenzaldehydePhenylacetylene8599 acs.org
Zn(OTf)₂ / (+)-N-MethylephedrineCyclohexanecarboxaldehyde1-Octyne9198 acs.org
Zn(OTf)₂ / (+)-N-MethylephedrineIsovaleraldehyde(Trimethylsilyl)acetylene8297 acs.org

Biocatalytic Approaches for Enantiopure Propargylic Alcohols

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering mild reaction conditions and high selectivity. While the direct biocatalytic propargylation of carbonyls is less common, enzymatic resolutions of racemic propargyl alcohols are well-established. These methods typically involve the use of lipases to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

Alternatively, the reduction of ynones (alkynyl ketones) using dehydrogenase enzymes can provide access to enantiopure propargylic alcohols. These enzymes, often from microbial sources, can exhibit high levels of enantio- and regioselectivity. The stereochemical outcome of the reduction is determined by the specific enzyme used and the substrate structure. This approach is particularly valuable for the synthesis of propargylic alcohols that are difficult to obtain through other asymmetric methods.

Stereoselective Transformations (e.g., Diastereoselective Allenylation)

Propargyl alcohols can be stereoselectively transformed into other valuable chiral building blocks. One such transformation is diastereoselective allenylation, which provides access to chiral allenes. For instance, the reaction of propargyl alcohols with appropriate reagents can lead to the formation of allenes with high diastereoselectivity.

A notable example involves the use of chiral Brønsted acids to catalyze the asymmetric allenylboration of aldehydes. In this methodology, a chiral allenylboronate reacts with an aldehyde in the presence of a chiral phosphoric acid catalyst. The chirality of the allenylboronate controls the stereochemistry of one newly formed stereocenter, while the chiral phosphoric acid catalyst dictates the stereochemistry of the hydroxyl group, leading to high diastereo- and enantioselectivities in the resulting homopropargyl alcohols. nih.gov This approach demonstrates the power of using multiple chiral elements to achieve high levels of stereocontrol.

Transformation of Propargyl Alcohols to Allenes

The conversion of propargyl alcohols into allenes is a synthetically important transformation, as allenes are versatile intermediates in organic synthesis. This rearrangement can be achieved through various methods, with transition metal catalysis being a particularly powerful approach.

Transition Metal-Catalyzed Rearrangements to Allenes

A number of transition metals, including gold, ruthenium, and rhodium, have been shown to catalyze the rearrangement of propargyl alcohols to allenes. The mechanism of this transformation often involves the coordination of the metal to the alkyne moiety of the this compound, which facilitates a nih.govnih.gov-sigmatropic rearrangement (Meyer-Schuster rearrangement) or a nih.govacs.org- or acs.orgnih.gov-hydride shift.

Gold catalysts, in particular, have proven to be highly effective for this transformation due to their strong π-acidic nature, which allows for the efficient activation of the alkyne. The reaction conditions are often mild, and a wide range of propargyl alcohols can be converted to the corresponding allenes with high efficiency. The specific reaction pathway and the stereochemical outcome can be influenced by the choice of catalyst, ligands, and reaction conditions.

Reactions Involving Carbocation Intermediates in Allene (B1206475) Formation

The transformation of propargyl alcohols into allenes can proceed through carbocationic intermediates, a pathway that leverages the stability of the resulting propargyl/allenyl carbocation. researchgate.net These reactions are often catalyzed by acids or metal catalysts that facilitate the departure of the hydroxyl group as a water molecule, generating a carbocation. researchgate.netresearchgate.net This intermediate can then be attacked by a nucleophile at the γ-position, leading to the formation of an allene through an SN2' mechanism. The regioselectivity of this process is a key aspect, as the nucleophile can also attack at the α-position, leading to a substituted alkyne.

The diversity of products obtainable from these carbocationic rearrangements is notable. Depending on the specific structure of the this compound and the reaction conditions, various scaffolds such as furans, cyclopentenones, and acyclic enones can be synthesized. nih.gov For instance, the dehydration and subsequent cyclization of 1-styrylpropargyl alcohols have been shown to produce a variety of structural motifs originating from a common carbocationic intermediate. nih.gov

Key factors influencing the outcome of these reactions include the substitution pattern of the this compound and the nature of the catalyst. For example, the presence of a silyl group on the alkyne can stabilize the carbocation intermediate, which appears to be crucial for certain cyclization steps. nih.gov

Starting Material Catalyst/Reagent Product Yield (%) Reference
1-Styrylthis compoundRe₂O₇Cyclopentenone32 nih.gov
1-Styrylthis compound derivativePerrhenic acidFuran54 nih.gov
n-Butyl substituted 1-styrylthis compoundPerrhenic acidAcyclic enone47 nih.gov

Metal Hydride (Base)-Mediated Transformations to Allenes

The direct conversion of propargyl alcohols to allenes can also be achieved through metal hydride-mediated reactions. rsc.org These methods often involve the SN2′ addition of a hydride to the propargylic system. nih.gov Traditional hydride reagents have been employed for this purpose; however, they can sometimes lead to a mixture of products due to competing SN2 addition. nih.gov

More recent and stereospecific methods utilize transition metal hydrides. For example, the Schwartz reagent (Cp₂Zr(H)Cl) has been shown to react with the zinc or magnesium alkoxides of propargyl alcohols to generate allenes in good yield and with high optical purity. nih.govacs.org This method is applicable to a range of substrates, including dialkyl-, alkyl, aryl-, and diaryl-substituted propargyl alcohols, and can be used to synthesize silyl-substituted, tri-substituted, and terminal allenes. nih.govacs.org

Another approach involves a Mitsunobu reaction between a propargylic alcohol and a sulfonyl hydrazine, which generates an intermediate that eliminates dinitrogen to form the allene. nih.gov This method, known as the Myers allene synthesis, is stereospecific, with the chirality of the this compound controlling the chirality of the resulting allene. wikipedia.org

Copper-catalyzed hydride addition to propargylic chlorides, derived from propargyl alcohols, also provides an efficient route to allenes using diisobutylaluminum hydride (DIBAL-H). organic-chemistry.org Furthermore, nickel-catalyzed photoredox strategies have been developed for the reduction of propargyl carbonates to allenes without the need for traditional hydride reagents, using an amine as the hydrogen source. rsc.orgresearchgate.net

This compound Derivative Reagent/Catalyst Product Key Features Reference
This compound alkoxidesCp₂Zr(H)ClAlleneHigh yield and optical purity nih.govacs.org
This compoundArenesulfonylhydrazine, PPh₃, DEADAlleneStereospecific (Myers allene synthesis) wikipedia.org
Propargylic chloridesDIBAL-H, Cu catalystAlleneHigh regio- and stereoselectivity organic-chemistry.org
Propargyl carbonatesNi catalyst, light, amineAlleneHydride-free reduction rsc.orgresearchgate.net

Reactions Involving Oxa-Propargylic Intermediates

Oxa-propargylic intermediates, often generated from propargylic alcohols, are valuable precursors in various synthetic transformations. rsc.org Gold(III) catalysts can activate the hydroxyl group of propargylic alcohols, facilitating intramolecular cyclization to form cyclic ethers and piperidines bearing an acetylenic moiety. researchgate.net In contrast, gold(I) catalysts tend to activate the triple bond, leading to Meyer-Schuster rearrangement to form α,β-unsaturated ketones. researchgate.net

These oxa-propargylic species can also participate in intermolecular reactions. For instance, the gold(III)-catalyzed reaction of propargylic alcohols with amides or dicarbonyl compounds leads to the synthesis of oxazoles or dihydropyrans through a sequence of propargylic substitution and cycloisomerization. researchgate.net

Synthesis of this compound Derivatives

The functionalization of the hydroxyl group of this compound opens up a vast area of synthetic possibilities, leading to a wide range of valuable derivatives.

One-Pot Synthetic Methods from Allyl Alcohol Derivatives

An efficient one-pot procedure has been developed for the synthesis of this compound derivatives directly from allyl alcohol derivatives. thieme-connect.comresearchgate.netscispace.comthieme-connect.com This transformation from a carbon-carbon double bond to a triple bond involves the elimination of hydrogen bromide from a 1,2-dibromoalkane intermediate. thieme-connect.comresearchgate.netscispace.comthieme-connect.com The key to this process is the inductive electron-withdrawing effect of the neighboring oxygen functional group, which promotes the elimination reaction. thieme-connect.comresearchgate.netscispace.comthieme-connect.com

In this one-pot reaction, tetrabutylammonium hydroxide (TBAOH) has been identified as an effective base, and the addition of molecular sieves 13X can further promote the reaction. thieme-connect.comresearchgate.net

Allyl Alcohol Derivative Reagents Product Yield (%) Reference
Various allyl alcohol derivativesBromine, TBAOH, Molecular Sieves 13XCorresponding this compound derivatives60-95 thieme-connect.comresearchgate.net

Synthesis of Propargylic Esters and Ethers

Propargylic esters and ethers are important synthetic intermediates. nih.govresearchgate.net Propargylic esters can be synthesized through various methods, including the reaction of this compound with carboxylic acids or their derivatives. nih.gov

The synthesis of propargylic ethers can be achieved through several routes. researchgate.netnih.gov One common method involves the reaction of metal acetylides with acetals. jst.go.jp Gold-catalyzed reactions of terminal alkynes with acetals have also been developed, offering high functional group compatibility. jst.go.jp Another approach is the iron-mediated propargylic C-H etherification of unadorned alkynes with alcohols. nih.gov Phase-transfer catalysis can be employed for the preparation of aromatic propargyl ethers from hydroxyaromatic compounds and a propargyl halide in an aqueous alkaline solution. google.com Iron catalysis has also been shown to accelerate the reaction of phenolic compounds with propargyl chloride to form aromatic propargyl ethers. google.com

Reactants Catalyst/Reagent Product Reference
Terminal alkyne, AcetalAuPPh₃Cl/AgOTfPropargylic ether jst.go.jp
Internal alkyne, AlcoholIron complexPropargylic ether nih.gov
Hydroxyaromatic compound, Propargyl halidePhase-transfer catalyst, NaOHAromatic propargyl ether google.com
Phenolic compound, Propargyl chlorideIron(III) chlorideAromatic propargyl ether google.com

Functionalization of Propargylic Epoxides

Propargylic epoxides are highly versatile intermediates due to the presence of both an epoxide and an alkyne functionality. The epoxide ring can be opened by a variety of nucleophiles, leading to the formation of highly functionalized propargylic alcohols. The regioselectivity of the ring-opening is a critical aspect and can often be controlled by the choice of catalyst and reaction conditions.

For example, the reaction of propargylic epoxides with nucleophiles can lead to the formation of substituted allenes or other valuable structures. The adjacent alkyne group can influence the reactivity of the epoxide and participate in subsequent transformations.

Formation of Propargylamines

Propargylamines are important synthetic intermediates for the preparation of nitrogen-containing biologically active compounds. phytojournal.com A prominent method for their synthesis is the multicomponent A³ coupling reaction (aldehyde-alkyne-amine). phytojournal.comwikipedia.orglibretexts.org This atom-economical, one-pot procedure involves the reaction of an aldehyde, an alkyne (such as this compound), and an amine in the presence of a metal catalyst. phytojournal.comlibretexts.org

The catalytic cycle typically begins with the activation of the alkyne by a metal catalyst to form a metal acetylide. wikipedia.orglibretexts.org Concurrently, the aldehyde and amine react to form an imine or iminium ion intermediate. wikipedia.orglibretexts.org The metal acetylide then acts as a nucleophile, attacking the imine carbon to forge a new carbon-carbon bond and yield the propargylamine product. wikipedia.orglibretexts.org A variety of metals, including ruthenium, copper, gold, and silver, can catalyze this transformation. wikipedia.orgresearchgate.net Chiral catalysts can be employed to achieve enantioselective synthesis of chiral propargylamines. wikipedia.org

ReactionReactantsProductKey Features
A³ CouplingAldehyde, Alkyne, AminePropargylamineMulticomponent, atom-economical, metal-catalyzed. phytojournal.comwikipedia.orglibretexts.org

In addition to the A³ coupling, other methods for synthesizing propargylamines include the alkynylation of imines and the amination of propargylic esters. rsc.org A metal-free decarboxylative three-component coupling reaction using alkynyl carboxylic acids, paraformaldehyde, and amines has also been developed. Furthermore, an oxidative amination of allenes using a hypervalent iodine reagent can produce propargylic amines. organic-chemistry.org

Novel Synthetic Routes and Cascade Reactions

Propargylic substitution reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds at the propargylic position. While analogous allylic substitution reactions are well-established, the propargylic counterparts have seen significant development more recently. researchgate.net These reactions can be catalyzed by a range of transition metals (such as Ru, Re, Rh, Ir, Ni, Pd, Pt, and Cu) as well as Lewis and Brønsted acids. researchgate.net

The mechanism of these reactions often involves the formation of a propargylic cation intermediate. nih.govacs.org For tertiary alcohols, acid catalysts facilitate activation; however, the resulting tertiary propargyl cation can lead to competing elimination or SN′ reactions, forming allenes. acs.org The choice of catalyst influences the reaction mechanism and the scope of compatible nucleophiles. researchgate.net For instance, FeCl₃ has been used to catalyze the propargylic substitution of propargyl alcohols with various nucleophiles, proceeding through a propargylic cation. nih.gov

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.org Specifically, terminal propargyl alcohols yield α,β-unsaturated aldehydes, while internal propargyl alcohols afford α,β-unsaturated ketones. wikipedia.org This reaction represents a formal 1,3-hydroxyl shift followed by tautomerization. rsc.org

The classical mechanism involves three main steps:

Rapid protonation of the alcohol's oxygen atom. wikipedia.org

The rate-determining 1,3-shift of the protonated hydroxyl group to form an allenol intermediate. wikipedia.orgorganicreactions.org

Keto-enol tautomerism and subsequent deprotonation to yield the final α,β-unsaturated carbonyl compound. wikipedia.org

The traditional use of strong acids can lead to harsh reaction conditions. nih.gov Consequently, milder and more selective methods have been developed using transition metal-based and Lewis acid catalysts, such as those based on Ruthenium, Silver, and Indium trichloride (InCl₃). wikipedia.org These modern catalysts often provide excellent yields, shorter reaction times, and good stereoselectivity. wikipedia.org

This compound TypeMeyer-Schuster Product
Secondaryα,β-Unsaturated Ketone/Aldehyde
Tertiaryα,β-Unsaturated Ketone/Aldehyde

The Rupe rearrangement is a competing reaction to the Meyer-Schuster rearrangement, particularly when tertiary propargyl alcohols are subjected to acidic conditions. wikipedia.orgsynarchive.com Instead of the expected α,β-unsaturated aldehydes, this reaction yields α,β-unsaturated methyl ketones through an enyne intermediate. wikipedia.org This transformation is considered a formal wikipedia.orgsynarchive.com-shift of the hydroxyl group. slideshare.net The product is consistently an α,β-unsaturated ketone, regardless of the substitution on the triple bond. slideshare.net

Propargyl alcohols can undergo redox isomerization to furnish various carbonyl compounds. A palladium(II) acetate-catalyzed reaction can convert secondary propargyl alcohols into 1,3-diarylpropanone derivatives under mild basic conditions. rsc.org This process is thought to proceed through an initial redox isomerization of the this compound to an enone, followed by a chemoselective reduction of the enone double bond. rsc.org

Furthermore, base-promoted redox isomerization of vinyl propargylic alcohols provides a method for constructing (E)- and (Z)-γ-oxo-α,β-alkenoic ester skeletons. rsc.org The stereochemical outcome of this isomerization can often be controlled by the choice of the base. rsc.org For instance, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been shown to catalyze the selective isomerization of unsaturated alcohols to ketones. researchgate.net

The dual functionality of this compound makes it an excellent substrate for various cyclization reactions.

Annulation Reactions: Lewis acid-catalyzed [4+2] annulation of propargylic alcohols with 2-vinylphenols can produce 4-methyl-3,4-dihydro-2H-2,4-methanochromans in good to excellent yields. acs.org The proposed mechanism involves the formation of a propargyl cation, which is then attacked by the vinylphenol, followed by intramolecular cyclization steps. acs.org Similarly, propargyl alcohols can undergo [3+3] annulation with enaminones. researchgate.net

Intramolecular Cyclization: Iodocyclization of propargyl alcohols is an effective method for constructing halogen-substituted heterocyclic and carbocyclic compounds. researchgate.net These reactions are atom- and step-economical and are often promoted by simple reagents. researchgate.net Additionally, the intramolecular cyclization of S-aryl propargyl sulfides, synthesized from the thiolation of propargylic alcohols, can yield 2H-thiochromenes through silver-catalyzed hydroarylation or N-iodosuccinimide-promoted iodoarylation. acs.org Zeolites have also been shown to promote the cyclization of 1,1,3-trisubstituted propargyl alcohols with amides and thioamides to give oxazoles and thiazoles, respectively. thieme-connect.com

Multicomponent Reactions (e.g., with CO2 and Amines)

Multicomponent reactions (MCRs) involving this compound, carbon dioxide (CO2), and amines have emerged as a highly efficient and atom-economical strategy for the synthesis of valuable carbamates and heterocyclic compounds. These reactions leverage the reactivity of the alkyne and hydroxyl functionalities of this compound, the C1 building block nature of CO2, and the nucleophilicity of amines to construct complex molecules in a single step. This approach is aligned with the principles of green chemistry, utilizing an abundant, non-toxic, and renewable carbon source (CO2) to produce compounds with significant applications in pharmaceuticals and fine chemicals. researchgate.net

The primary products of these three-component coupling reactions are β-oxopropylcarbamates and 2-oxazolidinones, depending on the nature of the amine used (secondary or primary, respectively). researchgate.netchinesechemsoc.org The synthesis of these compounds traditionally relies on hazardous reagents like phosgene (B1210022). The MCR approach offers a safer and more environmentally benign alternative. sciengine.com

Research Findings

Extensive research has focused on developing effective catalytic systems to promote these transformations under mild conditions. chinesechemsoc.org Catalysts play a crucial role in activating both the this compound and the kinetically inert CO2 molecule. researchgate.net

Catalytic Systems:

A variety of catalytic systems have been explored, ranging from noble metals to more sustainable and cost-effective alternatives:

Noble Metal-Free Catalysts: To avoid the high cost and toxicity associated with noble metals, significant effort has been directed towards developing catalysts based on abundant metals. A notable example is a metal-organic framework (MOF) containing copper(I) and cerium(III) (CuCe-CNA). This heterogeneous catalyst has demonstrated high efficiency in synthesizing β-oxopropylcarbamates from propargyl alcohols, secondary amines, and CO2, with yields as high as 98%. chinesechemsoc.org The synergistic effect between the different metal sites is believed to be key to its catalytic activity. chinesechemsoc.org

Copper-Based Catalysts: Copper catalysts, often in the form of Cu(I) salts like CuBr or CuCl, are widely used for these reactions. sciengine.commdpi.com Their efficacy can be enhanced by the use of ionic liquids as co-catalysts and solvents. For instance, a CuBr/ionic liquid system has been developed for the synthesis of 2-oxazolidinones and α-hydroxy ketones. mdpi.com This system operates under atmospheric pressure of CO2 and exhibits excellent recyclability. sciengine.commdpi.com

Silver-Based Catalysts: Silver(I) catalysts, such as silver acetate (AgOAc), have proven effective due to their alkynophilicity, which facilitates the activation of the carbon-carbon triple bond of this compound. researchgate.netrsc.org These catalysts have been successfully employed in the solvent-free synthesis of 2-oxazolidinones from propargyl alcohols, primary amines, and CO2 under high pressure. rsc.org

Reaction Mechanism:

The generally accepted mechanism for this three-component reaction proceeds through a cascade pathway. researchgate.net The initial step involves the reaction between this compound and CO2 to form an α-alkylidene cyclic carbonate intermediate. chinesechemsoc.orgsciengine.com This step is often the rate-determining step and is facilitated by the catalyst, which activates both the hydroxyl group of the alcohol and the CO2 molecule. mdpi.com In the subsequent step, the amine acts as a nucleophile and attacks the in-situ generated cyclic carbonate, leading to the ring-opening of the carbonate and the formation of the final carbamate product. chinesechemsoc.orgresearchgate.net

Data on Multicomponent Reactions of this compound

The following tables summarize representative results from the literature, showcasing the versatility of this methodology with different substrates and catalytic systems.

Table 1: Synthesis of β-Oxopropylcarbamates using a CuCe-CNA Catalyst chinesechemsoc.org

This compoundSecondary AmineYield (%)
2-Methyl-3-butyn-2-olPyrrolidine98
2-Methyl-3-butyn-2-olDiethylamine95
1-EthynylcyclohexanolPyrrolidine96
3-Methyl-1-pentyn-3-olPyrrolidine94

Reaction Conditions: this compound (1 mmol), secondary amine (1.2 mmol), CuCe-CNA-300 catalyst (30 mg), DBU (1.5 mmol), CO2 (1 MPa), 80 °C, 24 h.

Table 2: Synthesis of 2-Oxazolidinones using a CuI/[P4444][Im] Catalytic System researchgate.net

This compoundAmineYield (%)
Phenylthis compoundEthanolamine85
2-Methyl-3-butyn-2-olEthanolamine92
1-EthynylcyclohexanolEthanolamine89
Phenylthis compound2-Amino-2-methyl-1-propanol81

Reaction Conditions: this compound (1 mmol), amine (1.2 mmol), CuI (0.05 mmol), [P4444][Im] (0.5 mmol), CO2 (1 atm), 30 °C, 24 h.

Reaction Mechanisms and Mechanistic Studies of Propargyl Alcohol Transformations

Carbocation Precursors and Intermediates

A significant portion of propargyl alcohol's chemistry involves its function as a precursor to highly reactive carbocation intermediates. researchgate.netresearchgate.net The generation of these intermediates is a critical step that initiates numerous synthetic pathways.

Formation of Alkynyl and Allenic Carbocations

The hydroxyl group of this compound can be eliminated, leading to the formation of a propargylic carbocation. This cation is a resonance-stabilized species, existing as a hybrid of two major contributors: an alkynyl carbocation (propargyl cation) and an allenic carbocation (allenyl cation). researchgate.net This resonance stabilization is key to its formation and subsequent reactions. The structure of the substrate and the reaction conditions often dictate which resonance form is more dominant and at which position a nucleophile will attack, leading to either alkynyl or allenyl products. researchgate.net These carbocation intermediates are pivotal in reactions such as nucleophilic propargylic substitution and allene (B1206475) formation. researchgate.net

Lewis Acid-Enhanced Elimination of Hydroxyl Groups

The hydroxyl group (-OH) is inherently a poor leaving group. masterorganicchemistry.comlibretexts.org Consequently, its elimination to form a carbocation requires activation. This is commonly achieved using acids. Lewis acids are particularly effective in promoting this transformation by coordinating to the oxygen atom of the hydroxyl group, weakening the carbon-oxygen bond and facilitating its departure as part of a metal-complex leaving group. nih.gov This process generates the propargylic cation without the necessary presence of strong Brønsted acids, which can sometimes lead to unwanted side reactions. masterorganicchemistry.comorganic-chemistry.org A variety of Lewis acids, including those based on scandium, lanthanum, and bismuth, have been shown to effectively catalyze reactions that proceed via this mechanism. rsc.orgnih.gov For instance, a method utilizing boron trichloride allows for the generation of propargylic cations from their corresponding alkoxides under conditions that avoid the production of Brønsted acids, thereby stabilizing the cation for subsequent reactions. organic-chemistry.org

Catalysts in Propargylation Reactions

Catalyst SystemSubstrateReaction TypeKey Feature
Sc(OTf)₃2-Indolylmethanols and Propargylic Alcohols(3+2) AnnulationForms cyclopenta[b]indoles via a Friedel–Crafts-type allenylation. nih.gov
Boron Trichloride (BCl₃)Propargyl AlcoholsAllylationGenerates cations from alkoxides in the absence of Brønsted acids. organic-chemistry.org
Bi(OTf)₃, Yb(OTf)₃ in Ionic LiquidsPropargylic Alcohols and ArenesPropargylation of ArenesEfficient system for C-C bond formation under mild conditions. rsc.org
Scandium and Lanthanum CatalystsPropargyl Alcohols and ThiolsEtherification and SulfanylationDirect formation of propargyl ethers and sulfides. nih.gov

Role of Propargylic Cations in C-C and C-Heteroatom Bond Formation

Once formed, the electrophilic propargylic cation is highly susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds. researchgate.netnih.gov This reactivity is the foundation for numerous synthetic applications. For example, carbon nucleophiles such as arenes, alkenes, and organometallic reagents react with the cation to form new C-C bonds, a process central to constructing more complex carbon skeletons. nih.govacs.org Similarly, heteroatom nucleophiles, including alcohols, water, and thiols, can attack the cation to yield propargylic ethers and sulfides, respectively, demonstrating the formation of C-O and C-S bonds. nih.govnih.gov This versatile reactivity allows for the direct substitution of the hydroxyl group with a variety of functional groups. researchgate.net

Bond Formation via Propargylic Cations

Nucleophile TypeExample NucleophileBond FormedProduct Class
CarbonArenes (e.g., Anisole)C-CAryl-substituted propargyl compounds rsc.org
CarbonAllylsilanesC-CAllylated alkynes organic-chemistry.org
OxygenAlcoholsC-OPropargylic ethers nih.gov
SulfurThiolsC-SPropargylic sulfides nih.gov

Electrophilic and Nucleophilic Roles of this compound

The dual functionality of this compound allows it to behave as both an electrophile and a nucleophile, depending on the reaction conditions and the nature of the reacting species. researchgate.net

Triple Bond as an Electrophile

The carbon-carbon triple bond in this compound is an electron-rich region, making it susceptible to attack by electrophiles. rawsource.com However, in the presence of transition metal catalysts, such as gold or platinum, the triple bond can be activated, rendering it electrophilic and open to attack by nucleophiles. nih.gov For instance, gold catalysts can coordinate to the alkyne, increasing its electrophilicity and facilitating intramolecular cyclization or intermolecular attack by other nucleophiles. Furthermore, the triple bond undergoes electrophilic addition reactions with halogens and other electrophiles, often proceeding through a halonium-bridged ion intermediate. rsc.orgnih.gov This activation is a key step in reactions like the Meyer-Schuster rearrangement, where the activated alkyne is attacked by the hydroxyl group or its conjugate base. nih.govresearchgate.net

Oxygen Atom as a Nucleophile

The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, allowing it to function as a nucleophile. researchgate.net This nucleophilicity is evident in reactions where the alcohol attacks an external electrophile. The oxygen's nucleophilic character can be enhanced by deprotonation with a base to form an alkoxide, which is a much stronger nucleophile. This alkoxide can then participate in various reactions, including Williamson ether synthesis or addition to carbonyl compounds. In certain catalyzed reactions, the hydroxyl group can act as an intramolecular nucleophile, attacking the activated triple bond to form cyclic products such as furans. acs.org

Addition Reactions with Various Nucleophiles (C, N, O)

The triple bond of this compound is susceptible to nucleophilic attack, leading to a variety of addition products. The reaction mechanism is influenced by the nature of the nucleophile (carbon, nitrogen, or oxygen) and the reaction conditions, including the presence of catalysts.

Generally, the nucleophilic addition to the alkyne can proceed via two main pathways. In the first, the nucleophile attacks one of the sp-hybridized carbons of the triple bond, leading to a vinyl anion intermediate. This intermediate is then protonated to yield the final product. In the second pathway, particularly under acidic conditions or in the presence of a Lewis acid, the hydroxyl group of the this compound can be protonated and eliminated as water, forming a propargyl cation. This cation is a resonance-stabilized species with positive charge distributed between the propargylic and allenic positions. Nucleophilic attack can then occur at either of these electrophilic sites.

Carbon Nucleophiles: The addition of carbon nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents), to this compound typically results in the formation of a new carbon-carbon bond. These reactions often proceed through the formation of a metal acetylide, followed by nucleophilic attack on an electrophile. For instance, the reaction of this compound with arenes in the presence of an acid catalyst can lead to the formation of CF3-indenes through the trapping of a CF3-propargyl cation intermediate. researchgate.net

Nitrogen Nucleophiles: Nitrogen-containing compounds, such as amines, can add to the triple bond of this compound. brainkart.com The reaction of primary amines with aldehydes or ketones, a related process, yields imine derivatives. byjus.com This reaction involves the initial nucleophilic attack of the nitrogen on the carbonyl carbon, followed by dehydration. byjus.com In the case of this compound, the nucleophilic nitrogen of the amine attacks the alkyne, and the reaction can be catalyzed by various transition metals.

Oxygen Nucleophiles: Oxygen-based nucleophiles, such as alcohols and water, can also add across the triple bond of this compound. youtube.com These reactions are often catalyzed by acids or transition metals. byjus.com For example, under acidic conditions, an alcohol can add to the carbonyl group of an aldehyde or ketone to form a hemiacetal. byjus.com Similarly, the addition of an alcohol to the activated alkyne of this compound can yield vinyl ethers or other related products. The reaction can be initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. ksu.edu.sa

Interactive Table: Studies on Nucleophilic Addition to this compound

Nucleophile TypeCatalyst/ConditionsProduct TypeRef.
Carbon (Arene)Acidic HUSY zeolite3-aryl-1-CF3-indenes researchgate.net
Nitrogen (Amine)Transition MetalSubstituted amines brainkart.com
Oxygen (Alcohol)Acid catalystHemiacetals/Acetals byjus.com

Transition Metal Catalysis Mechanisms

Transition metals play a pivotal role in activating this compound and facilitating a diverse array of transformations. The mechanisms of these reactions are highly dependent on the specific metal catalyst employed.

Gold catalysts, particularly Au(I) and Au(III) complexes, are known for their potent σ- and π-Lewis acidity, which allows them to activate the alkyne moiety of this compound. nih.gov This activation makes the triple bond more susceptible to nucleophilic attack. ucl.ac.uk One of the key mechanistic pathways in gold-catalyzed reactions of propargyl esters involves the generation of gold-carbene species. nih.gov This can occur through a nih.govacs.org-sigmatropic rearrangement of a propargyl ester containing a terminal or electron-deficient alkyne. nih.gov Another pathway involves a 1,3-acyloxy migration of propargyl esters to form an allenyl ester, which can be further activated by the gold catalyst. nih.gov

The generated gold(I) carbene intermediates are highly reactive and can undergo various subsequent transformations, including cyclopropanation with alkenes. acs.org These reactions often proceed through the formation of a distorted cyclopropyl gold(I) carbene-like intermediate. acs.org

Interactive Table: Key Findings in Gold-Catalyzed this compound Reactions

Reaction TypeKey IntermediateSubsequent TransformationRef.
nih.govacs.org-Sigmatropic RearrangementGold-carbeneCycloaddition nih.gov
1,3-Acyloxy MigrationAllenyl esterFurther activation nih.gov
Cycloisomerization of 1,n-enynesCyclopropyl gold(I) carbeneNucleophilic attack, Cyclopropanation acs.org

Copper and silver, also coinage metals, exhibit distinct catalytic activities in the transformation of this compound.

Copper-catalyzed mechanisms often involve the formation of copper acetylides. researchgate.net In some reactions, a Cu(I) species coordinates with the alkyne, leading to the formation of a copper acetylide intermediate. researchgate.net This can be followed by further reactions, such as nucleophilic substitution. Copper catalysts can also mediate propargylic C-H functionalization through a radical pathway. For instance, a 1,5-hydrogen atom transfer (HAT) can generate a propargylic radical, which is in resonance with an allenyl radical. This radical can then be trapped to form allene products. nih.gov Copper-catalyzed propargylation and allenylation of aldehydes with propargyl bromides proceed through the in-situ formation of an active Cu(0) species, which then undergoes oxidative insertion into the propargyl bromide to form a propargylcopper intermediate. nih.gov

Silver-catalyzed mechanisms frequently involve the activation of the C-C triple bond. mdpi.com Silver(I) complexes, being alkynophilic, can coordinate to the alkyne, making it more electrophilic and susceptible to nucleophilic attack. mdpi.com In the cascade reaction of propargylic alcohols with carbon dioxide and vicinal diols, a silver catalyst is proposed to activate the hydroxyl group of an intermediate, facilitating an intramolecular nucleophilic cyclization. nih.govacs.org Silver catalysts can also promote propargylic C-H amination via a nitrene transfer pathway. This involves the formation of a silver-nitrene complex which then undergoes a hydrogen-atom transfer (HAT) step. nih.gov

Interactive Table: Mechanistic Aspects of Coinage Metal-Catalyzed Reactions

MetalKey Mechanistic StepIntermediate SpeciesProduct TypeRef.
CopperPropargylic C-H functionalizationPropargyl/allenyl radicalAllenes nih.gov
CopperOxidative insertionPropargylcopperHomopropargyl alcohols nih.gov
SilverActivation of hydroxyl groupSilver alkoxideCyclic carbonates nih.govacs.org
SilverNitrene transferSilver-nitrene complexγ-alkynyl γ-aminoalcohols nih.gov

Palladium catalysis offers a versatile platform for the transformation of this compound derivatives. A common mechanistic feature is the formation of (σ-allenyl)palladium(II) or π-propargyl palladium intermediates. acs.orgnih.gov In a three-component reaction of propargyl carbonates, isocyanides, and alcohols, a (σ-allenyl)palladium(II) intermediate is proposed, which then undergoes triple isocyanide insertion. acs.org

The isomerization of propargylic allylic alcohols to γ-alkynyl ketones proceeds through an O-H activation followed by a selective β-alkynyl elimination to form a palladium acetylide and an enone. thieme-connect.com These then undergo conjugate addition to form the product. thieme-connect.com

Interactive Table: Palladium-Mediated Reactions of this compound Derivatives

Reaction TypeKey IntermediateMechanistic StepProduct TypeRef.
Three-component reaction(σ-allenyl)palladium(II)Isocyanide insertionPolysubstituted aminopyrroles acs.org
IsomerizationPalladium acetylide and enoneβ-alkynyl elimination, Conjugate additionγ-alkynyl ketones thieme-connect.com

Rhodium(III) catalysts are effective in promoting C-H activation and subsequent annulation reactions involving propargyl alcohols. acs.org In the annulation of oximes with propargyl alcohols, the reaction pathway can be switched between a [3 + 2] and a [4 + 2] annulation depending on the catalyst, leading to either indenamines or isoquinolines. acs.org The mechanism is believed to involve the formation of a five-membered rhodacycle intermediate. acs.org Propargyl alcohols can also act as three-carbon synthons in Rh(III)-catalyzed heteroannulation reactions with indoles, which proceed via C-H functionalization followed by a cascade cyclization. chemrxiv.orgchemrxiv.org

Interactive Table: Rh(III)-Catalyzed Annulation Reactions

ReactantsAnnulation TypeKey IntermediateProduct TypeRef.
Oximes and propargyl alcohols[3 + 2] or [4 + 2]RhodacycleIndenamines or Isoquinolines acs.org
Indoles and propargyl alcoholsHeteroannulationNot specifiedIsocryptolepine, γ-carbolines chemrxiv.orgchemrxiv.org

While many reactions of alkynes proceed through π-activation, σ-activation of the C≡C bond offers an alternative mechanistic pathway. nih.gov For internal alkynes like those in propargyl alcohols, σ-activation can be achieved through the generation of propargylic cations under Lewis-acid catalysis. nih.govsemanticscholar.org These σ-activated species can then participate in new C-C and C-heteroatom bond formation reactions. nih.govsemanticscholar.org

Interactive Table: σ-Activation of this compound's C≡C Bond

Activation MethodIntermediate SpeciesSubsequent ReactionRef.
Lewis-acid catalysisPropargylic cationC-C and C-heteroatom bond formation nih.govsemanticscholar.org

Rearrangement and Isomerization Mechanisms

The acid-catalyzed rearrangement of propargyl alcohols is a fundamental transformation in organic synthesis, leading to the formation of α,β-unsaturated carbonyl compounds. This process can proceed through two primary competitive pathways: the Meyer-Schuster rearrangement and the Rupe rearrangement. The outcome is largely dependent on the substitution pattern of the this compound.

The Meyer-Schuster rearrangement occurs with secondary and tertiary propargyl alcohols to yield α,β-unsaturated ketones or aldehydes. The mechanism involves three key steps:

Protonation: The hydroxyl group of the this compound is rapidly protonated by an acid catalyst, forming a good leaving group (water).

1,3-Hydroxyl Shift: This is the slow, rate-determining step of the reaction. It involves the formal 1,3-shift of the protonated hydroxyl group, leading to the formation of an allenol intermediate.

Tautomerization: The unstable allenol intermediate rapidly tautomerizes to the more stable α,β-unsaturated carbonyl compound, followed by deprotonation to yield the final product. This final step is irreversible.

In contrast, the Rupe rearrangement is a competing reaction that occurs specifically with tertiary propargyl alcohols. Instead of the expected aldehydes, this pathway yields α,β-unsaturated methyl ketones through a different mechanistic route that involves an enyne intermediate.

The competition between these two rearrangements for tertiary alcohols can be influenced by reaction conditions. While strong acids traditionally favor the Rupe pathway, the use of transition metal-based and Lewis acid catalysts (such as those based on Ru, Ag, or InCl₃) can promote the Meyer-Schuster rearrangement under milder conditions, often with improved yields and stereoselectivity.

RearrangementThis compound SubstrateKey IntermediateProduct
Meyer-Schuster Secondary or TertiaryAllenolα,β-Unsaturated Ketone or Aldehyde
Rupe TertiaryEnyneα,β-Unsaturated Methyl Ketone

Propargylic esters and vinyl ethers undergo acs.orgacs.org-sigmatropic rearrangements, powerful carbon-carbon bond-forming reactions, to produce functionalized allenes. These reactions are analogous to the well-known Claisen rearrangement.

The Claisen rearrangement of propargyl vinyl ethers is a classic example. This thermal or metal-catalyzed process involves a concerted, pericyclic reaction through a cyclic transition state. The rearrangement transforms the propargyl vinyl ether into a γ,δ-allenic aldehyde or ketone. Mechanistic studies, particularly with gold(I) catalysts, suggest that this rearrangement is irreversible and proceeds through a concerted pathway. The reaction is highly efficient for accessing functionalized allenes, which can then serve as valuable intermediates in subsequent transformations.

Similarly, propargylic esters can undergo acs.orgacs.org-sigmatropic rearrangements. Gold(I)-catalyzed rearrangements of propargylic esters are proposed to be reversible processes. The mechanism involves the formation of cationic intermediates and subsequent generation of a gold(I)-coordinated allene. The reversibility of this process for esters stands in contrast to the irreversible nature of the rearrangement for vinyl ethers. The structure and reactivity of the resulting metal-bound allene intermediate are heavily influenced by its electronic properties, which dictates the final product distribution.

A comparative study using stereochemically defined cyclopropane probes has provided experimental evidence for these mechanistic differences.

SubstrateCatalyst (Example)Rearrangement CharacteristicsIntermediateProduct
Propargyl Vinyl EtherAu(I)Irreversible, ConcertedCyclic Transition StateAllenic Aldehyde/Ketone
Propargylic EsterAu(I)ReversibleCationic intermediate, Metal-coordinated alleneAllenic Ester

Propargyl alcohols bearing a silyl group, such as a trimethylsilyl (TMS) group, can undergo gold-catalyzed intramolecular cycloisomerization reactions. These reactions are often part of a cascade process, for instance, following a propargylic substitution.

In a typical sequence, a propargylic alcohol first reacts with a nucleophile (e.g., a 1,3-dicarbonyl compound) in a propargylic substitution step. The resulting intermediate then undergoes a gold-catalyzed cycloisomerization. The presence of the silyl group on the acetylene terminus has been observed to accelerate the reaction. This rate enhancement is attributed to the β-cation-stabilizing effect of the silicon atom. This effect promotes the cycloisomerization step, leading to the formation of highly substituted heterocyclic products, such as furans, often with concomitant desilylation.

The proposed mechanism involves the activation of the alkyne by the gold catalyst, which facilitates the intramolecular attack of a nucleophilic moiety within the molecule, leading to the cyclized product.

Role of Intermediates in Complex Reactions

Allenes are highly reactive and versatile intermediates in a variety of chemical transformations, including cycloaddition reactions. Propargyl alcohols and their derivatives are frequently used as stable precursors to generate allenes in situ.

In metal-catalyzed reactions, propargyl alcohols can be converted into metal-allenylidene or vinylidene complexes. For example, ruthenium-catalyzed cycloadditions of propargyl alcohols with phenols proceed via the formation of ruthenium-allenylidene intermediates. These intermediates then act as the three-carbon (C3) unit in the subsequent cycloaddition, leading to the synthesis of pyran derivatives.

Similarly, propargyltrimethylsilanes can serve as allene equivalents in rhodium(I)-catalyzed [5+2] cycloadditions with vinylcyclopropanes. This strategy provides a safe and efficient route to access cycloadducts that would be difficult to obtain from gaseous or unstable allenes directly. The use of a propargyl silane as an allene precursor allows for controlled and chemoselective cycloadditions.

The generation of allenes from this compound derivatives is also central to gold-catalyzed reaction cascades. For instance, the intermolecular addition of a this compound to an alkyne, promoted by a triazole-gold catalyst, proceeds through a vinyl ether intermediate which then undergoes a acs.orgacs.org-rearrangement to form a substituted allene with high efficiency and excellent chirality transfer. rsc.orgresearchgate.net

Research Findings on Allene Intermediates in Cycloadditions:

Catalytic SystemThis compound DerivativeReaction TypeKey Allene-Related IntermediateFinal Product Class
Ruthenium CatalystThis compoundCycloaddition with PhenolsRuthenium-AllenylideneNaphthopyrans/Benzopyrans
Rhodium(I) CatalystPropargyltrimethylsilane[5+2] CycloadditionAllene (generated in situ)Seven-membered ring systems
Triazole-Gold(I)This compoundAddition to Alkyne/ acs.orgacs.org-RearrangementSubstituted AlleneFunctionalized Allenes

The reaction of propargyl alcohols with carbon dioxide (CO₂) is a key method for carbon fixation, leading to the formation of valuable α-alkylidene cyclic carbonates. These compounds are important intermediates and building blocks in organic and polymer chemistry.

The carboxylative cyclization of propargyl alcohols is typically promoted by a catalyst, often involving transition metals like silver or copper, in the presence of a base. The reaction proceeds via the activation of the carbon-carbon triple bond of the this compound. Mechanistic proposals suggest the formation of a key intermediate adduct between the catalyst and CO₂. For instance, with a phosphine catalyst, a P(n-Bu)₃-CO₂ adduct is thought to be a key reactive species.

This reaction can exhibit high stereoselectivity. For example, the cyclization of internal propargyl alcohols has been shown to afford Z-alkylidene cyclic carbonates exclusively. The efficiency of CO₂ incorporation can be significantly enhanced under supercritical conditions. Recent advances have focused on developing highly efficient catalytic systems, such as homogeneous silver-carbene-organobase systems, which can achieve complete conversion of tertiary propargyl alcohols within minutes under batch conditions, and have been adapted for continuous flow processes.

Silver Acetylide Intermediates

Silver(I) salts serve as effective catalysts in various transformations of this compound, where the formation of silver acetylide intermediates is often proposed. These intermediates are key in activating the alkyne's carbon-carbon triple bond. The interaction typically involves the deprotonation of the terminal alkyne of this compound, followed by coordination with the silver(I) ion. For instance, the addition of in-situ generated hydroxymethylacetylenide (deprotonated this compound) to aqueous solutions of silver nitrate results in the formation of new coordination polymers, indicating a direct reaction to form silver acetylide species researchgate.net.

In catalytic applications, Ag(I) ions are known to activate C≡C bonds through π activation researchgate.net. This activation facilitates reactions such as the carboxylation of propargylic alcohols with carbon dioxide researchgate.net. While silver acetylides are considered promising and mild nucleophilic reagents in organic synthesis, their role is often as transient intermediates in catalytic cycles researchgate.net. Propargylic alcohols with an adjacent electron-rich aryl group can undergo silver-catalyzed substitution of the alcohol with oxygen, nitrogen, and carbon nucleophiles ucl.ac.uk. Silver compounds, such as silver hexafluoroantimonate (AgSbF₆), have also been used as alternatives to gold catalysts in the rearrangement of tertiary propargyl alcohols in the presence of an interceptor like N-iodosuccinimide (NIS) to form α-iodoenones nih.gov.

Table 1: Examples of Reactions Involving this compound with Proposed Silver Intermediates

Reaction Type This compound Substrate Silver Catalyst/Reagent Resulting Product Reference
Polymer Formation This compound Silver nitrate (AgNO₃) Coordination polymers researchgate.net
Rearrangement Tertiary propargyl alcohols with aryl groups Silver hexafluoroantimonate (AgSbF₆) with NIS α-iodoenones nih.gov
Substitution Propargyl alcohols with electron-rich aryl groups Silver salt Substitution products (ethers, amines, etc.) ucl.ac.uk
Carboxylation Various propargylic alcohols Ag(I)-based catalysts Cyclic carbonates researchgate.net

Iodonium Ion-Induced Rearrangements

The reaction of propargyl alcohols with sources of iodonium ions (I+) leads to significant molecular rearrangements, providing pathways to various haloenones. These transformations are initiated by the electrophilic attack of an iodonium ion on the alkyne, forming a bridged halonium ion intermediate nih.gov. The subsequent reaction pathway is dictated by the structure of the this compound substrate.

One notable transformation is the McNelis rearrangement, which involves an iodonium ion-induced 1,2-aryl shift nih.govresearchgate.net. This rearrangement typically occurs when one or both of the substituents on the alcohol-bearing carbon is an aryl group, leading to the formation of β-iodoenones nih.gov. If the terminal alkyne carbon is substituted with a halogen, such as bromine, the iodonium ion-induced rearrangement can result in the formation of mixed β,β-dihaloenones nih.govresearchgate.net. This process has been demonstrated in the conversion of 9-ethynyl-9H-fluoren-9-ol to (Z)-10-(bromoiodomethylene)phenanthren-9(10H)-one via a 1,2-phenyl shift researchgate.net. The reaction can also induce ring expansions in cyclic this compound systems nih.gov. More recently, cyclic iodine(III) electrophiles like benziodoxole triflate (BXT) have been shown to promote a rearrangement of propargylic alcohols to form α,β-unsaturated ketones that bear an α-λ3-iodanyl group acs.org.

Table 2: Products of Iodonium Ion-Induced Rearrangements of this compound Derivatives

This compound Type Iodonium Source Key Mechanistic Step Product Class Reference
Tertiary with aryl group(s) I₂, HIO₃ 1,2-Aryl shift β-Iodoenone nih.gov
Brominated tertiary with aryl group(s) NIS, HTIB, or I₂ 1,2-Aryl shift Mixed β,β-dihaloenone nih.govresearchgate.net
Cyclic (e.g., phenanthrene-based) HTIB and I₂ or NIS and TsOH 1,2-Aryl shift (Ring expansion) Ring-expanded β,β-dihaloenone nih.gov
General propargylic alcohols Benziodoxole triflate (BXT) Iodo(III)-Meyer–Schuster rearrangement α-λ3-Iodanylenone acs.org

Kinetics of this compound Reactions

Reaction Rate Studies (e.g., with Formaldehyde)

The kinetics of the reaction between this compound and formaldehyde (B43269) to produce 1,4-butynediol have been studied in the presence of a copper-bismuth catalyst kyoto-u.ac.jp. The reaction rate is highly dependent on the concentrations of the reactants. Experimental studies have classified the reaction kinetics into different regimes based on the initial formaldehyde concentration kyoto-u.ac.jp.

High Formaldehyde Concentration: In the range of approximately 7-30% formaldehyde, with a this compound concentration above 2%, the reaction rate is zero-order with respect to the formaldehyde concentration. The rate of butynediol formation is constant over time kyoto-u.ac.jp.

Low Formaldehyde Concentration: Below a concentration of about 7% formaldehyde, the reaction becomes first-order with respect to the formaldehyde concentration kyoto-u.ac.jp.

Low this compound Concentration: When the concentration of this compound falls below 2%, the reaction rate, which was previously independent of it, becomes first-order with respect to the this compound concentration kyoto-u.ac.jp.

The reaction rate also increases with higher temperatures kyoto-u.ac.jp. As the reaction proceeds, the concentration of this compound can reach a stationary or "apparent equilibrium" concentration where its rate of formation from acetylene and formaldehyde balances its rate of consumption to form butynediol core.ac.uk. This equilibrium is influenced by reaction conditions such as pressure and temperature core.ac.uk.

Table 3: Kinetic Orders of the this compound-Formaldehyde Reaction

Formaldehyde Concentration This compound Concentration Reaction Order (re: Formaldehyde) Reaction Order (re: this compound) Reference
~7-30% > ~2% Zero-order Zero-order kyoto-u.ac.jp
< ~7% > ~2% First-order Zero-order kyoto-u.ac.jp
~7-30% < ~2% Zero-order First-order kyoto-u.ac.jp

Catalyst Surface Adsorption and Reaction Rates

The different kinetic orders observed under varying concentrations are attributed to the saturation of the catalyst's active sites.

This model indicates that the rate-determining step can shift depending on which process—adsorption or the surface reaction itself—is slower under the given conditions. The establishment of an apparent equilibrium concentration for this compound is also explained by the competitive adsorption between acetylene (for this compound formation) and this compound (for butynediol formation) on the catalyst's active sites core.ac.uk.

Advanced Applications of Propargyl Alcohol in Materials Science

Polymer Chemistry and Advanced Materials Synthesis

In the realm of polymer chemistry, propargyl alcohol is instrumental in creating specialized polymers and composites. rawsource.com Its incorporation into polymer chains can impart desirable characteristics such as enhanced thermal stability, mechanical strength, and chemical resistance. rawsource.com

Incorporation into Polymer Chains (e.g., Click Chemistry)

The presence of the alkyne group in this compound makes it an ideal candidate for "click" chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). rawsource.comrsc.org This highly efficient and selective reaction allows for the straightforward incorporation of this compound into polymer backbones or as side chains. rawsource.com The process involves the reaction of the alkyne group of this compound with an azide-functionalized molecule, forming a stable triazole linkage. researchgate.net This methodology has been successfully employed to modify various polymers, including polyacrylates, by reacting azide-functionalized polymers with this compound. rsc.org The versatility of this approach enables the synthesis of a wide range of functional polymers with precisely controlled architectures. rsc.org

Enhancement of Mechanical Properties and Thermal Stability

The integration of this compound into polymer structures significantly enhances their mechanical and thermal properties. The rigid structure of the resulting polymers, often featuring cross-linked networks, contributes to increased strength and durability. atamanchemicals.com The incorporation of reversible non-covalent bonds, a strategy to improve mechanical properties, can be facilitated by monomers derived from this compound. nih.gov

Furthermore, the thermal stability of polymers can be substantially improved by the inclusion of this compound. rawsource.comresearchgate.net For instance, in polyvinyl alcohol (PVA) blends, the addition of certain functional groups can increase the decomposition temperature. researchgate.nete3s-conferences.org The cross-linking capabilities of this compound contribute to a more robust polymer matrix that can withstand higher temperatures before degradation. rawsource.commdpi.com Theoretical and experimental studies on the thermal decomposition of this compound itself provide insights into the stability of the chemical bonds involved, which is crucial for designing thermally stable polymers. nih.gov

Applications in Coatings, Adhesives, and Electronics

The enhanced properties of polymers containing this compound lend themselves to a variety of high-performance applications.

Coatings and Adhesives: These polymers are used to formulate durable coatings and high-strength adhesives. rawsource.comrawsource.com The cross-linking ability of this compound ensures strong adhesion and a resilient finish. rawsource.com Its derivatives, such as this compound propoxylate, are also utilized in coatings to improve wetting and spreading properties. rawsource.com

Electronics: In the electronics industry, this compound is a key component in the development of advanced materials like conductive polymers and thermosetting resins. rawsource.comatamanchemicals.com These materials are essential for manufacturing semiconductors, circuit boards, and other electronic components due to their high thermal stability and durability. atamanchemicals.com

Synthesis of Phosgene-Free Polycarbonates

Traditionally, the synthesis of polycarbonates involves the use of highly toxic phosgene (B1210022). nih.govuwb.edu.pl Research has focused on developing safer, phosgene-free routes for polycarbonate production. eurekalert.orgresearchgate.net One promising approach involves the transesterification of diols with organic carbonates like diphenyl carbonate (DPC). mdpi.com While this compound is not directly used in the mainstream synthesis of bisphenol A (BPA)-free polycarbonates, the principles of using alternative, less hazardous reagents are central to this area of research. nih.gov The development of photo-on-demand interfacial polymerization, which generates phosgene in-situ from chloroform, represents another step towards safer polycarbonate synthesis, avoiding the direct handling of phosgene gas. eurekalert.org

Corrosion Inhibition Mechanisms

This compound is widely recognized as an effective corrosion inhibitor, particularly for metals like steel in acidic environments. rawsource.comampp.orgatamanchemicals.com Its ability to protect metal surfaces from degradation is crucial in various industrial applications, including oil and gas exploration and metalworking. rawsource.comrawsource.com

This compound as a Corrosion Inhibitor for Metals

The primary mechanism by which this compound inhibits corrosion involves its adsorption onto the metal surface. rawsource.comrawsource.com This forms a protective film that acts as a barrier, preventing contact between the metal and corrosive agents. rawsource.comtecnologiammm.com.br The effectiveness of this compound as a corrosion inhibitor has been demonstrated for various metals, including:

Iron and Steel: It is a highly effective inhibitor for iron and steel in acidic solutions, such as hydrochloric acid, even at elevated temperatures. ampp.orgampp.orgemerald.com

Stainless Steel: Studies have shown its efficacy in protecting different grades of stainless steel, like AISI 304L and duplex stainless steel, from corrosion in hydrochloric acid. tecnologiammm.com.brijaers.comdavidpublisher.com

Nickel-Phosphorus Coatings: this compound has also been proven to be a promising corrosion inhibitor for electroless nickel-phosphorus (NiP) coatings in acidic media. researchgate.net

The inhibition efficiency of this compound is dependent on factors such as its concentration, the temperature, and the specific metal and corrosive environment. ampp.orgdavidpublisher.com

The mechanism of inhibition is multifaceted. The alkyne group's high electron density allows for strong interaction with the metal surface through the formation of π-bonds with the d-orbitals of metal atoms. rawsource.comampp.org This chemisorption process is a key step in the formation of the protective layer. ampp.org Furthermore, it is believed that this compound can polymerize on the metal surface, creating a more substantial and durable protective film. ampp.orgampp.org This polymeric film, which may also incorporate metal ions and other species from the solution, provides a robust barrier against corrosive attack. ampp.org

Mechanisms of Protection in Acidic Environments (e.g., HCl)

This compound is a highly effective corrosion inhibitor for metals, particularly iron and steel, in acidic environments like hydrochloric acid (HCl). ampp.org Its protective action is not attributed to a single process but rather a combination of mechanisms that prevent the metal surface from degrading. The primary mechanisms include adsorption onto the metal surface, polymerization to form a protective film, and interaction with corrosive agents.

The core of this compound's inhibitory function lies in its molecular structure, specifically the presence of a triple bond (C≡C) and a hydroxyl group (-OH). The π-electrons of the triple bond play a crucial role by interacting with the vacant d-orbitals of iron atoms, leading to chemisorption of the this compound molecule onto the metal surface. ampp.org This initial adsorption forms a primary barrier that displaces water molecules and corrosive ions from the surface.

Studies have shown that the initial adsorption is often followed by a more robust protective mechanism: surface polymerization. ampp.orgampp.org this compound molecules, once adsorbed on the catalytically active metal surface, undergo polymerization to form a poly(this compound) film. ampp.orgijcsi.pro This polymeric layer is adherent, continuous, and acts as a physical barrier, effectively isolating the metal from the aggressive acidic environment. ampp.orgrawsource.com Spectroscopic investigations have confirmed that this polymer film, which may also contain Fe²⁺, O²⁻, and Cl⁻ ions, is the primary contributor to the high inhibition efficiency observed at elevated temperatures. ampp.org

Furthermore, it has been proposed that this compound can be cathodically reduced at the iron surface to form allyl alcohol. ampp.orgijcsi.pro While allyl alcohol itself is a weaker inhibitor, its formation is part of the complex surface chemistry that ultimately leads to the development of the protective polymer film. ijcsi.pro The conversion of this compound to other species like acrolein through isomerization is considered an undesirable side reaction, as these products are less effective inhibitors. ijcsi.pro

Adsorption: this compound molecules adsorb onto the metal surface, primarily through the π-electrons of the triple bond interacting with the metal's d-orbitals. ampp.org

Protonation & Cathodic Inhibition: In acid, the molecule can be protonated, enhancing its ability to adsorb on cathodic areas and stifle hydrogen evolution reactions. ijaers.comiieta.org

Polymerization: Adsorbed molecules polymerize on the surface to form a stable, durable, and uniform protective film. ampp.orgijcsi.pro

Barrier Formation: This film acts as a physical barrier, blocking corrosive agents like H⁺ ions and Cl⁻ ions from reaching the metal surface and disrupting the electrochemical corrosion process. ijaers.comrawsource.com

Table 1: Key Mechanisms of this compound Corrosion Inhibition in HCl

Mechanism Description Key Molecular Feature Reference
Chemisorption Direct bonding of the inhibitor to the metal surface. π-electrons of the C≡C triple bond interact with metal d-orbitals. ampp.org, ampp.org
Polymerization Formation of a poly(this compound) film on the metal surface. Reactivity of the adsorbed alkyne group. ampp.org, ampp.org, ijcsi.pro
Cathodic Inhibition Adsorption on cathodic sites interferes with the hydrogen evolution reaction. Protonation of the hydroxyl group in acidic media. ijaers.com, researchgate.net
Physical Barrier The resulting polymer film physically isolates the metal from the corrosive environment. Adherent and continuous nature of the polymer film. rawsource.com, ijaers.com

Synergistic Effects with Coatings (e.g., Electroless NiP)

The protective capabilities of this compound are significantly enhanced when used in conjunction with metallic coatings, such as electroless nickel-phosphorus (NiP). This combination creates a synergistic effect where the coating provides a primary layer of defense, and the inhibitor "heals" or protects defects within that layer, offering superior corrosion resistance in aggressive acidic media. iieta.orgresearchgate.net

Electroless NiP coatings are widely used in industries like oil and gas for their hardness and corrosion resistance. researchgate.net However, imperfections such as pits, voids, or microscopic cracks are inherent to the coating process. iieta.org These defects can expose the underlying substrate (e.g., carbon steel) to direct contact with corrosive fluids like HCl, leading to localized and accelerated corrosion. iieta.org

When this compound is introduced into the acidic environment, it actively targets these vulnerable sites. The inhibitor molecules adsorb onto the exposed metal at the base of the pores and defects in the NiP coating. iieta.org As described previously, this adsorption is followed by the formation of a protective polymer film, which effectively plugs these imperfections. This action prevents the acid from penetrating the coating and attacking the substrate, thus mitigating pitting corrosion. iieta.orgresearchgate.net

The addition of this compound to an HCl solution in contact with a NiP-coated surface leads to a notable decrease in corrosion current density. researchgate.net This indicates a reduction in both the anodic (metal dissolution) and cathodic (hydrogen release) reaction rates. researchgate.netresearchgate.net The combined system of the NiP coating and the this compound inhibitor ensures a longer service life for equipment used in demanding applications like oil well acidizing, where high concentrations of HCl are common. iieta.orgresearchgate.net

Micrographic analysis confirms this synergistic effect. In the absence of the inhibitor, NiP coatings exposed to HCl show clear evidence of pitting. iieta.org However, when this compound is added to the same solution, no pitting is detected, demonstrating the efficacy of the inhibitor in protecting the integrity of the coating. iieta.orgresearchgate.net

Table 2: Synergistic Corrosion Protection with NiP Coating and this compound

Component Primary Function Synergistic Outcome Reference
Electroless NiP Coating Provides a hard, corrosion-resistant barrier over the base metal. The combined system offers significantly higher protection than either component alone. researchgate.net
This compound Adsorbs at coating defects (pores, pits) and forms a protective polymer film. Prevents localized corrosion and pitting, preserving the integrity of the coating and extending equipment life. iieta.org, researchgate.net

Formation of Protective Films on Metal Surfaces

A critical aspect of the corrosion inhibition mechanism of this compound in acidic solutions is the formation of a protective film on the metal surface. ampp.org This film is not merely a simple adsorbed monolayer but a more complex, often polymeric, layer that provides a robust physical barrier against corrosive attack. ijcsi.prorawsource.com

The process begins with the chemisorption of this compound molecules onto the steel surface, facilitated by the interaction between the alkyne's π-electrons and the metal's orbitals. ampp.org This initial step is crucial as it concentrates the inhibitor at the metal-solution interface. Following adsorption, the catalytically active metal surface promotes the polymerization of the this compound molecules. ampp.orgijcsi.pro

This electroinitiated or chemically initiated polymerization results in a film of poly(this compound). ampp.orgresearchgate.net Spectroscopic studies have confirmed the presence of this polymer on iron surfaces after exposure to HCl solutions containing this compound, noting the absence of the characteristic C≡C triple bond and the appearance of C=C double bonds in the surface species. ampp.org This film is typically uniform, durable, and strongly adherent to the metal. ampp.orgrawsource.com

The protective film disrupts the corrosion process in several ways:

It acts as a physical barrier, limiting the diffusion of corrosive species, such as hydronium ions (H₃O⁺) and chloride ions (Cl⁻), to the metal surface. rawsource.com

It blocks the active sites on the metal where corrosion reactions (both anodic dissolution and cathodic hydrogen evolution) would normally occur. davidpublisher.com

It increases the electrical resistance at the surface, hindering the electrochemical charge transfer necessary for corrosion. ijaers.com

The effectiveness of this film is a primary reason why this compound provides excellent protection, especially at elevated temperatures where corrosion rates are typically higher. ampp.org While other processes like the cathodic reduction to allyl alcohol occur, the formation of the protective polymer film is considered the dominant contributor to the high inhibition efficiency of this compound in acidic media. ampp.org

Catalysis and Ligand Design

This compound in the Design of Catalytic Systems

This compound and its derivatives are valuable platform molecules in the design of catalytic systems due to their dual functionality—the reactive alkyne group and the hydroxyl group. rawsource.com This structure allows them to participate in a wide range of catalytic transformations, making them important in modern organic synthesis.

The alkyne moiety is a key reactive site for numerous metal-catalyzed reactions. For instance, this compound is a common substrate in palladium- and copper-catalyzed Sonogashira couplings, a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. rawsource.com Gold catalysts have also emerged as exceptionally mild and effective for activating the alkyne group in this compound, enabling reactions like the Meyer-Schuster rearrangement, which converts propargylic alcohols into α,β-unsaturated carbonyl compounds. ucl.ac.ukresearchgate.net This rearrangement is atom-economical and provides access to important synthetic intermediates. nih.gov

Furthermore, catalytic systems have been designed for the direct addition of terminal alkynes to aldehydes to produce propargyl alcohols. These systems often employ catalysts based on zinc, indium, or silver, sometimes in combination with chiral ligands like BINOL or N-methylephedrine, to achieve high yields and enantioselectivity. organic-chemistry.org The development of such catalytic systems is crucial for the efficient and asymmetric synthesis of chiral propargylic alcohols, which are important building blocks for pharmaceuticals and natural products. mdpi.comnih.gov The ability of this compound's functional groups to coordinate with metal centers also makes it a candidate for incorporation into more complex ligand frameworks, influencing the selectivity and activity of a catalytic process.

Role as an Intermediate in Complex Molecule Formation

This compound is a versatile and indispensable building block in the synthesis of complex organic molecules. rawsource.commdpi.com Its importance as a synthetic intermediate stems from the ability of its two functional groups, the alkyne and the hydroxyl, to undergo a vast array of chemical transformations independently or concertedly. rawsource.comacs.org

Homopropargylic alcohols, which are synthesized from propargyl derivatives, are fundamental structural units found in many bioactive compounds and are highly valued as building blocks for further synthetic elaboration. mdpi.comnih.gov The alkyne group can be transformed into a variety of other functional groups or used to construct carbon skeletons through reactions such as:

Cycloadditions: Participating in reactions like the azide-alkyne "click chemistry" to form triazoles, which are stable linkers in medicinal chemistry and materials science. rawsource.com

Hydration: Converting the alkyne into a ketone, a common transformation catalyzed by gold or mercury complexes. ucl.ac.uk

Reduction: Selectively reducing the triple bond to a cis- or trans-double bond, or a single bond, providing stereochemical control.

Metathesis: Engaging in alkyne metathesis to form new alkynes. rawsource.com

The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, converted into a leaving group for substitution reactions, or used to direct reactions at nearby positions. This dual functionality allows for the construction of complex molecular architectures from a simple precursor. For example, propargylation reactions are key steps in the total synthesis of natural products such as the antifungal agent Capillin, the pyrrole (B145914) lactone longanlactone, and (–)-epiquinamide. nih.govacs.org

Development of Metal-Organic Framework (MOF) Catalysts

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable pore sizes, and well-defined active sites make them highly promising as heterogeneous catalysts. mdpi.comstandard.ac.ir this compound and related compounds are ideal substrates for catalysis by MOFs, particularly when the framework is designed with specific active sites.

A key development in this area is the creation of MOFs that can catalyze reactions involving propargyl alcohols. For example, a noble-metal-free MOF containing copper and indium has been synthesized and shown to be a highly effective catalyst for the cyclization of propargylic alcohols with carbon dioxide (CO₂). researchgate.net This reaction is significant as it represents an atom-economical way to convert CO₂ into valuable chemicals. The MOF's porous structure and the synergistic catalytic effect between the different metal centers (Cu(I) and In(III)) were identified as crucial for its high activity and record-breaking turnover number. researchgate.net

The design principles of MOF catalysts for reactions involving alcohols include:

Open Metal Sites: Unsaturated metal centers within the MOF structure can act as Lewis acid sites to activate substrates like the hydroxyl or carbonyl groups. mdpi.com

Functionalized Linkers: The organic linkers can be functionalized with acidic or basic groups (e.g., -NH₂, -SO₃H) that can participate in catalysis, sometimes creating a synergistic dual acid-base activation mechanism. mdpi.com

Pore Confinement: The defined pores of the MOF can impart shape selectivity, favoring certain products or reaction pathways.

While much of the research on MOF catalysis has focused on other alcohols, the principles are directly applicable to this compound. mdpi.comscispace.com The development of robust, hydrothermally stable MOFs like the UiO-66 series offers the potential for creating highly active and reusable catalysts for the transformation of this compound into a wide range of value-added chemicals. mdpi.com

Toxicological Research and Health Risk Assessment of Propargyl Alcohol

Mechanism of Toxicity at a Molecular and Cellular Level

The toxicity of propargyl alcohol is not due to the compound itself but rather its metabolic activation into more reactive molecules. This bioactivation process involves several key enzymes and cellular components, leading to cellular damage.

Upon exposure, this compound is absorbed and undergoes metabolic transformation. In studies with rats and mice, inhalation absorption was found to be concentration-dependent, with 55–63% absorption at concentrations of 1 or 10 ppm, but only 23–33% at 100 ppm nih.gov. The primary route of elimination for the absorbed compound and its metabolites is via the urine nih.gov.

A critical step in its toxicity is the metabolic conversion to a more reactive and mutagenic aldehyde, specifically propargyl aldehyde, also known as propiolaldehyde nih.govnih.gov. This biotransformation is a key initiating event in the cascade leading to cellular injury nih.gov. Subsequent metabolism involves conjugation with glutathione, with identified metabolites including 3-{[2-(acetyl-amino)-2-carboxyethyl]thio}-2-propenoic acid nih.gov.

The metabolic activation of this compound is primarily mediated by specific enzyme systems. While it was initially thought to be activated by alcohol dehydrogenase, similar to its analogue allyl alcohol, this compound is a relatively poor substrate for this enzyme nih.govnih.gov.

Instead, research has identified two main enzymatic pathways:

Catalase: In vitro studies with bovine liver catalase demonstrated that this enzyme provides a higher rate of oxidative metabolism than alcohol dehydrogenase nih.gov. The catalase pathway can produce reactive α- and β-unsaturated aldehydes nih.gov. However, experiments in incubated hepatocytes where catalase was inactivated only partially reduced the toxicity of this compound, suggesting other enzymes are involved nih.govnih.gov.

Cytochrome P450 (CYP2E1): The primary enzyme responsible for the metabolic activation of this compound is Cytochrome P450 2E1 (CYP2E1) nih.govnih.gov. Studies have shown that this compound-induced cytotoxicity is significantly enhanced in CYP2E1-induced hepatocytes and is prevented by various CYP2E1 inhibitors nih.gov. This evidence strongly suggests that cytotoxicity involves metabolic activation by CYP2E1 to form propiolaldehyde nih.gov.

Key Enzymes in this compound Metabolism
EnzymeRole in MetabolismPrimary MetaboliteSignificance in Toxicity
Cytochrome P450 2E1 (CYP2E1)Primary pathway for metabolic activation nih.govnih.govPropargyl aldehyde (Propiolaldehyde) nih.govMajor contributor to cytotoxicity nih.gov
CatalaseContributes to oxidative metabolism nih.govα- and β-unsaturated aldehydes nih.govPartial contributor to toxicity nih.govnih.gov
Alcohol Dehydrogenase (ADH)Poor substrate; minor role nih.govnih.govN/ANegligible compared to CYP2E1 and Catalase nih.gov

The formation of propargyl aldehyde initiates a cascade of events at the cellular level, primarily involving the cellular antioxidant glutathione (GSH) and the production of reactive oxygen species (ROS). The toxicity of this compound is directly linked to rapid glutathione depletion and the formation of ROS, which is mediated by CYP2E1 nih.govnih.gov.

Hepatocyte GSH depletion is a critical event that precedes cytotoxicity nih.gov. The highly reactive propargyl aldehyde can react with glutathione; it has been proposed that each molecule of propargyl aldehyde can react with two molecules of glutathione, which could lead to a more rapid depletion of GSH compared to similar toxicants nih.gov. This depletion of the cell's primary defense against oxidative stress leaves it vulnerable to damage. Consequently, this compound-induced cytotoxicity and ROS formation are markedly increased in hepatocytes that are already depleted of GSH nih.gov. The resulting state of oxidative stress and lipid peroxidation ultimately leads to hepatocyte lysis nih.gov.

This compound is structurally similar to allyl alcohol, a well-known irritant and toxicant nih.gov. This structural similarity provides a basis for comparing their mechanisms of toxicity.

The key difference lies in their metabolic activation pathways. Allyl alcohol-induced hepatotoxicity is mediated by its reactive metabolite, acrolein, which is formed through the catalytic oxidation of allyl alcohol by alcohol dehydrogenase (ADH) nih.gov. In contrast, this compound is a poor substrate for ADH and is primarily metabolized by CYP2E1 to form propargyl aldehyde nih.govnih.gov.

Another potential difference is the efficiency of glutathione depletion. As mentioned, propargyl aldehyde may react with two molecules of glutathione, potentially depleting cellular stores more rapidly than acrolein, the metabolite of allyl alcohol nih.gov. Despite these mechanistic differences, the ultimate target organs, particularly the liver, show similar patterns of injury, such as periportal necrosis nih.gov.

Comparison of this compound and Allyl Alcohol Toxicity Mechanisms
FeatureThis compoundAllyl Alcohol
Primary Activating EnzymeCytochrome P450 2E1 (CYP2E1) nih.govnih.govAlcohol Dehydrogenase (ADH) nih.gov
Reactive MetabolitePropargyl aldehyde (Propiolaldehyde) nih.govAcrolein nih.gov
Glutathione (GSH) InteractionEach aldehyde molecule may react with two GSH molecules nih.govReacts with GSH, leading to depletion nih.gov
Primary Target OrgansLiver, Kidney, Nose nj.govnih.govLung, Liver, Kidney nih.gov

Systemic Toxicological Effects and Target Organs

Animal studies have identified the primary target organs for this compound toxicity. Following exposure, the compound is known to accumulate primarily in the liver and kidney, though it is cleared rapidly within 24 hours nih.gov.

The liver is a primary target organ for this compound toxicity nih.gov. Studies in both rats and mice have demonstrated a sharp dose-response in hepatotoxicity, with microscopic lesions including moderate to marked periportal necrosis, congestion, and hepatocellular erythrophagocytosis nih.gov. This pattern of periportal necrosis is similar to that caused by the structurally related chemical, allyl alcohol nih.gov. Gross pathologic examinations in multiple species have consistently revealed evidence of liver damage following exposure nih.gov.

In addition to the liver, the kidneys are also a target for toxicity. Studies involving repeated exposures to this compound over approximately 90 days provided clear evidence of both renal and hepatic damage nih.govepa.gov. Clinical chemistry tests and pathological examinations from these studies confirmed damage to both organ systems nih.gov.

Respiratory Tract and Ocular Irritation

This compound is recognized as an irritant to the eyes, skin, and respiratory tract. nih.govilo.orgitcilo.org Animal data consistently identify the upper respiratory tract as a primary target of its toxicity. nih.gov Nonlethal exposure in various laboratory animal models has been shown to cause mucous membrane irritation, particularly affecting ocular and nasal epithelial surfaces. nih.gov

Inhalation studies have provided specific insights into these irritant effects. For instance, a study involving rats exposed to 80 ppm of this compound for 7 hours resulted in observations of ocular irritation and lethargy after the initial exposure. nih.gov Further research on mice exposed to 88 ppm for 6 hours a day over several days revealed significant histologic alterations in the olfactory and respiratory epithelium. nih.gov Conversely, a 6-hour exposure at 25.3 ppm for up to 14 days did not produce apparent effects based on histologic assessments, establishing a no-effect level for such changes in the respiratory tract of mice. nih.gov Undiluted this compound has been shown to cause marked pain and permanent corneal injury when applied to the rabbit eye, while a 1% solution was not irritating. nih.gov The vapor is also irritating to the eyes and respiratory tract, with symptoms including coughing and sore throat. ilo.orgitcilo.org

Central Nervous System Depression

Like other alcohols, this compound is expected to cause some degree of central nervous system (CNS) depression. nih.govaddictioncenter.commedicalnewstoday.com It is classified as a CNS depressant, meaning it slows down brain function and neural activity. addictioncenter.comnoaa.gov Acute exposure, particularly at high concentrations, can lead to systemic effects characteristic of CNS depression. rawsource.com Symptoms of exposure may include headaches, dizziness, nausea, and vomiting. noaa.govrawsource.comnoaa.gov In cases of significant or extreme exposure, central nervous system depression can occur. rawsource.com This action is generally attributed to the way alcohols interact with neurotransmitter systems in the brain, such as enhancing the effects of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). addictioncenter.com

Hematological and Histopathological Changes

Studies on the hematological effects of this compound have shown limited changes. In a 2-week inhalation study with Wistar rats, hematologic parameters such as hematocrit, erythrocytes, and hemoglobin concentration were reported as normal or only slightly altered. nih.gov A longer 13-week study in Fischer 344 rats exposed to concentrations up to 64 ppm also found that hematologic parameters were unaffected. nih.gov

In contrast, significant histopathological changes have been consistently observed, primarily in the respiratory tract and liver. Repeated exposure of rats and mice to non-lethal concentrations resulted in notable histopathologic changes in the olfactory and respiratory epithelium. nih.gov Specific findings in Fischer 344 rats after a 13-week exposure included hyperplasia of the nasal epithelium in males at all tested concentrations, squamous metaplasia of the nasal epithelium in both sexes at the highest concentration, and necrosis of the olfactory epithelium in both sexes at the two highest concentrations. nih.gov In mice, exposure to 88 ppm for 6 hours a day led to histologic changes in the olfactory epithelium. nih.gov Additionally, gross pathologic examination of mice that died following acute exposure revealed evidence of hepatic toxicity. nih.gov The liver and kidneys are considered potential targets for toxicity following repeated or high-level exposure. nih.govilo.orgnj.gov

SpeciesExposure ConcentrationDurationObserved Histopathological ChangesReference
Fischer 344 Rats (Male)4, 8, 16, 32, or 64 ppm13 weeksHyperplasia of the nasal epithelium (all concentrations) nih.gov
Fischer 344 Rats (Male & Female)64 ppm13 weeksSquamous metaplasia of nasal epithelium nih.gov
Fischer 344 Rats (Male & Female)32 and 64 ppm13 weeksNecrosis of the olfactory epithelium nih.gov
Swiss Mice88 ppm6 h/day for 4, 9, or 14 daysChanges in the olfactory and respiratory epithelium nih.gov
MiceNot specified (lethal exposure)AcuteEvidence of hepatic toxicity nih.gov

Genotoxicity and Carcinogenicity Studies

In vitro and In vivo Genotoxicity Findings

In vivo studies have provided limited evidence of genotoxicity. In a 3-month inhalation study, no significant increases in the frequencies of micronucleated normochromatic erythrocytes were seen in peripheral blood samples from male mice. nih.gov In female mice from the same study, this compound exposure resulted in a small increase in micronucleated erythrocytes that was deemed equivocal. nih.gov

Carcinogenesis Studies (e.g., Rodent Models)

Long-term carcinogenesis bioassays have been conducted by the National Toxicology Program (NTP) to evaluate the carcinogenic potential of this compound in rodent models. nih.govnih.gov

In a 2-year inhalation study using F344/N rats, there was some evidence of carcinogenic activity in male rats based on increased incidences of nasal respiratory epithelial adenoma and mononuclear cell leukemia. nih.gov The incidence of mononuclear cell leukemia was significantly increased in males exposed to 64 ppm. nih.gov No evidence of carcinogenic activity was found in female F344/N rats. nih.gov

In the corresponding 2-year study in B6C3F1 mice, there was some evidence of carcinogenic activity in both males and females, based on increased incidences of nasal respiratory epithelial adenoma. nih.gov Furthermore, the study noted that increased incidences of Harderian gland adenoma in male mice may have been related to this compound exposure. nih.gov

Species/SexExposure ConcentrationsDurationFindingsConclusionReference
F344/N Rats (Male)16, 32, or 64 ppm2 yearsIncreased incidences of nasal respiratory epithelial adenoma and mononuclear cell leukemia.Some evidence of carcinogenic activity. nih.gov
F344/N Rats (Female)16, 32, or 64 ppm2 yearsNo significant increase in tumor incidence.No evidence of carcinogenic activity. nih.gov
B6C3F1 Mice (Male & Female)8, 16, or 32 ppm2 yearsIncreased incidences of nasal respiratory epithelial adenoma.Some evidence of carcinogenic activity. nih.gov
B6C3F1 Mice (Male)8, 16, or 32 ppm2 yearsIncreased incidences of Harderian gland adenoma.May have been related to exposure. nih.gov

Toxicokinetic and Toxicodynamic Modeling

Limited pharmacokinetic information is available for this compound. nih.gov Studies indicate it is readily absorbed into the bloodstream following both inhalation and oral exposure in rats and mice. nih.gov Following absorption, it has been shown to accumulate primarily in the liver and kidneys, but it is also cleared rapidly, typically within 24 hours. nih.gov Excretion occurs mainly via the urine. nih.gov

The toxicity of this compound is hypothesized to be mediated by its metabolism to more reactive compounds. nih.gov It is biotransformed by the enzymes catalase and cytochrome P450 2E1 (CYP2E1) into propargylaldehyde, a biologically reactive metabolite. nih.gov This aldehyde is thought to be the primary mediator of the hepatotoxicity associated with this compound. nih.gov Each molecule of propargylaldehyde can react with two molecules of glutathione, which could lead to a rapid depletion of this critical antioxidant. nih.gov

Absorption, Distribution, and Elimination Pathways

This compound can be absorbed into the body through multiple routes, including inhalation of its vapor, dermal contact, and ingestion ilo.orgcdc.gov. The primary routes for occupational exposure are considered to be inhalation and skin contact nih.gov.

Studies in rats and mice have provided specific data on its absorption via inhalation. At exposure concentrations of 1 or 10 parts per million (ppm), absorption was found to be between 55% and 63% nih.govnih.gov. However, at a higher concentration of 100 ppm, the absorption rate decreased to a range of 23% to 33% nih.govnih.gov. While dermal absorption is generally considered low due to the chemical's volatility, it is still a viable exposure pathway nih.govcdc.gov.

Once absorbed, this compound is distributed throughout the body, with research indicating that it primarily accumulates in the liver and kidneys nih.gov. The clearance of the compound is rapid, typically occurring within 24 hours nih.gov.

Elimination from the body is mainly through the urine nih.gov. The metabolism of this compound is understood to be mediated by oxidation and subsequent glutathione conjugations nih.gov. The metabolic process involves the oxidation of this compound into metabolites such as propargyl aldehyde and 2-propynoic acid, which are then detoxified through conjugation with glutathione nih.govnih.gov. This pathway results in several final products excreted in the urine nih.gov.

Time-Scaling and Dose-Response Relationships

In toxicology, the relationship between the concentration of a substance and the duration of exposure is critical for risk assessment. This relationship can often be described by the equation Cⁿ × t = k, where 'C' is the concentration, 't' is the time, and 'n' and 'k' are constants. For vapors that are irritant and systemically-acting, the exponent 'n' typically ranges from 0.8 to 3.5 nih.gov. In the case of this compound, sufficient data to empirically derive a specific value for 'n' were unavailable. Therefore, default values have been used in assessments: n = 3 when extrapolating to shorter exposure durations and n = 1 when extrapolating to longer durations nih.gov.

The dose-response relationship, a fundamental concept in toxicology, describes the correlation between the amount of a substance administered and the extent of the observed effect cmmcp.orgfiveable.me. Studies on this compound have demonstrated clear dose-response effects.

A 13-week subchronic oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL).

Dose Level (mg/kg/day)DesignationObserved Effects
5NOAELNo apparent treatment-related effects were produced. askthenerd.comepa.gov
15LOAELTreatment-related effects included increased liver weights in both genders, increased kidney weights in females, and megalocytosis of the liver. askthenerd.comepa.gov
50-Treatment-related mortality was reported. askthenerd.comepa.gov

Inhalation studies have also shown dose-dependent effects, with the nose identified as a primary target organ for toxicity nih.gov.

Occupational and Environmental Exposure Assessments

Human Exposure Pathways and Concerns

Human exposure to this compound is primarily a concern in occupational settings nih.gov. The main pathways of exposure for workers are the inhalation of vapors and direct dermal contact nih.govrawsource.com. Ingestion is also a possible, though less common, route of exposure ilo.orgcdc.gov.

Concerns regarding human exposure are based on findings from animal studies. These studies indicate that this compound is an irritant to the skin, eyes, and respiratory tract rawsource.comnj.gov. Repeated or long-term exposure may lead to damage to the liver and kidneys nih.govnj.gov.

Regulatory Guidelines and Occupational Exposure Limits (OELs)

To protect workers from potential health risks associated with this compound, several national and international organizations have established Occupational Exposure Limits (OELs). These guidelines recommend maximum airborne concentrations of the substance averaged over a specified period. Many guidelines also include a "skin" notation, indicating that skin absorption is a significant potential route of exposure nih.govnj.gov.

OrganizationLimitNotes
ACGIH (USA)TLV-TWA: 1 ppmSkin notation. ilo.orghaz-map.com A notice of intended change to 0.1 ppm has been issued. acgih.org
OSHA (USA)PEL-TWA: 1 ppm (2.3 mg/m³)Skin notation. Applies to Construction and Maritime Industries only. osha.gov
NIOSH (USA)REL-TWA: 1 ppm (2 mg/m³)10-hour TWA; Skin notation. nj.govdnacih.com
DFG (Germany)MAK: 2 ppm (4.7 mg/m³)Skin absorption (H); Peak limitation category: I(2). ilo.org

ACGIH TLV-TWA: Threshold Limit Value - Time-Weighted Average

OSHA PEL: Permissible Exposure Limit

NIOSH REL: Recommended Exposure Limit

DFG MAK: Maximale Arbeitsplatzkonzentration (Maximum Workplace Concentration)

Environmental Fate and Release Pathways

This compound is not known to occur as a natural substance nih.gov. Its presence in the environment is a result of its industrial production and use. It has been identified as a pollutant in air, soil, and solid waste, indicating that releases can occur during its manufacture or application nih.gov.

As a moderately volatile liquid, this compound can vaporize and be released into the atmosphere nih.govnih.gov. Spills or improper disposal can lead to contamination of soil and water. The substance is also recognized as being toxic to aquatic organisms, highlighting the environmental concern of its release into waterways ilo.org.

Analytical Methods for Propargyl Alcohol and Its Metabolites

Quantitative Determination in Complex Matrices

Quantitative analysis of propargyl alcohol often requires methods that are both sensitive and selective, particularly when the compound is present in a mixture with other reactive species, such as in the reaction products of its synthesis from formaldehyde (B43269) and acetylene. oup.com

A notable method for the quantification of this compound is through iodometric determination. This technique is based on the reaction of one mole of this compound with one mole of iodine in an alkaline solution. oup.com The reaction proceeds as follows:

HC≡C-CH₂OH + I₂ + 2NaOH → IC≡C-CH₂OH + NaI + 2H₂O

In this procedure, a sample containing this compound is treated with a known excess of iodine in a sodium hydroxide solution. oup.com After the reaction is complete (approximately 10 minutes), the solution is acidified with sulfuric acid. oup.com The excess, unreacted iodine is then liberated and back-titrated with a standard sodium thiosulfate solution using a starch indicator. oup.com The amount of this compound is calculated from the amount of iodine consumed in the reaction. oup.com

Table 1: Iodometric Titration Parameters

Parameter Value/Reagent
Sample Size 0.02 to 0.06 g of this compound
Reagents 1N Sodium Hydroxide (NaOH), N/10 Iodine (I₂), 1N Sulfuric Acid (H₂SO₄), N/10 Sodium Thiosulfate (Na₂S₂O₃)
Indicator Starch solution
Reaction Time ~10 minutes

This interactive table summarizes the key reagents and conditions for the iodometric determination of this compound.

A significant challenge in the analysis of this compound is the presence of interfering substances, particularly unreacted formaldehyde from its synthesis. oup.com Methods such as argentometry and those using potassium mercuric iodide are not suitable in the presence of formaldehyde. oup.com The iodometric method, however, can be adapted to overcome this issue. Formaldehyde also reacts quantitatively with iodine under the same alkaline conditions. oup.com

To accurately determine the concentration of this compound, the total amount of iodine consumed by both this compound and formaldehyde is measured via titration. oup.com A separate analysis, such as oximmetry, is performed on another sample to determine the quantity of formaldehyde alone. oup.com The amount of iodine corresponding to the formaldehyde concentration is then calculated and subtracted from the total iodine consumed, yielding the amount that reacted solely with this compound. oup.com

Chromatographic techniques, especially gas chromatography (GC), are sophisticated and widely used methods for assessing the purity of this compound. rawsource.comtengerchemical.com GC separates components of a mixture based on their volatility and interaction with a stationary phase, allowing for precise quantification. youtube.com For this compound analysis, a sample is injected into the GC instrument, where it is vaporized and carried by an inert gas through a column. youtube.com Different compounds elute at different times, producing peaks on a chromatogram. youtube.com The area under each peak is proportional to the concentration of the corresponding compound, allowing for the calculation of percent purity. youtube.com

In some cases, derivatization is employed to improve analysis. For air sampling, this compound can be collected on petroleum-based charcoal coated with hydrobromic acid (HBr). osha.gov This forms a stable derivative, 2,3-dibromo-2-propen-1-ol, which can be desorbed with toluene and analyzed by GC using an electron capture detector. osha.gov This method is highly sensitive, with a reliable quantitation limit as low as 0.73 ppb. osha.gov

Spectroscopic Characterization in Research

Spectroscopic methods are indispensable for the structural identification and detailed characterization of this compound, providing insights into its molecular structure, conformation, and intermolecular interactions.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum shows characteristic absorption bands corresponding to the vibrations of its specific bonds. acs.org Key absorption bands include those for the hydroxyl (-OH) group, the carbon-carbon triple bond (C≡C), and the acetylenic C-H bond. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms (¹H NMR) within the molecule. The ¹H NMR spectrum of this compound displays distinct signals for the different types of protons: the hydroxyl proton (-OH), the methylene protons (-CH₂-), and the acetylenic proton (≡C-H). researchgate.netchemicalbook.comresearchgate.net

Table 2: Spectroscopic Data for this compound Identification

Spectroscopy Type Feature Characteristic Signal/Band
Infrared (IR) O-H stretch Strong, broad band
C≡C stretch Weak band
≡C-H stretch Sharp, strong band
C-H stretch (CH₂) Medium bands
¹H NMR Hydroxyl Proton (-OH) Signal position varies with concentration/solvent
Methylene Protons (-CH₂) Doublet
Acetylenic Proton (≡C-H) Triplet

This interactive table presents the characteristic signals in IR and ¹H NMR spectra used for the identification of this compound.

Rotational spectroscopy is a high-resolution technique used to study the structure of molecules in the gas phase. It provides precise information on molecular geometry, conformational preferences, and weak intermolecular interactions. d-nb.infoyorku.ca Theoretical calculations predict two conformers for the this compound monomer: a gauche form and a trans form, with the gauche conformer being more stable. aip.org Rotational spectroscopic studies have confirmed the presence of only the gauche conformer, while the trans conformer remains experimentally unobserved in the monomeric state. aip.orgaip.org

This technique has also been instrumental in characterizing the non-covalent interactions in this compound dimers and complexes. aip.org In the this compound homodimer, the two molecules are bound by three distinct types of hydrogen bonds: a conventional O–H⋯O bond, an O–H⋯π interaction with the acetylenic group, and a C–H⋯π interaction. aip.orgaip.orgsemanticscholar.org Similarly, in a complex with water, this compound acts as a hydrogen bond donor to form a strong O–H⋯O bond, while the water molecule donates a hydrogen back to the triple bond, creating a weak O–H⋯π bond in a ring-like structure. acs.org

Table 3: Observed Rotational Constants for the this compound Dimer (Parent)

Rotational Constant Frequency (MHz)
A 2321.8335(4)
B 1150.4774(2)
C 1124.8898(2)

This interactive table shows the experimentally determined rotational constants for the parent dimer of this compound, as observed using a pulsed-nozzle Fourier transform microwave spectrometer. aip.orgaip.orgsemanticscholar.org

Mass Spectrometry for Metabolite Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a pivotal technique for the definitive identification and structural elucidation of this compound metabolites. Studies involving the administration of isotopically labeled this compound ([1,2,3-¹³C]PA) to rats and mice have utilized LC-MS and tandem mass spectrometry (LC-MS/MS) to analyze urinary metabolites, revealing complex biotransformation pathways. acs.orgnih.govnih.gov

The primary metabolic route for this compound involves an initial oxidation to 2-propynoic acid or 2-propynal. nih.gov These reactive intermediates subsequently undergo extensive detoxification through conjugation with glutathione (GSH). nih.govnih.gov The resulting conjugates are then further metabolized to yield a variety of products. Mass spectrometry has been instrumental in identifying these unique metabolites, which represent the first documented instances of multiple glutathione additions to a carbon-carbon triple bond. nih.govosha.gov

In these studies, urine samples were often subjected to initial separation techniques like thin-layer chromatography (TLC) followed by high-performance liquid chromatography (HPLC) to isolate the metabolites before their introduction into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a commonly employed technique in these analyses, allowing for the gentle ionization of the polar metabolites, which facilitates the detection of intact molecular ions. acs.org

Tandem mass spectrometry (MS/MS) has been crucial for confirming the structures of these metabolites. By selecting the molecular ion ([M+H]⁺) of a suspected metabolite and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. acs.org The fragmentation patterns provide valuable structural information, allowing for the confident identification of the metabolites. For instance, the daughter ion spectra of glutathione conjugates often show characteristic losses of specific amino acid residues from the glutathione moiety. acs.org

The identification of these metabolites has been accomplished using instruments such as triple quadrupole mass spectrometers (e.g., Finnigan TSQ 7000), which are well-suited for targeted analysis and structural confirmation. acs.org The use of ¹³C-labeled this compound aids in distinguishing drug-related metabolites from endogenous compounds in the complex biological matrix of urine. acs.orgnih.gov

Key research findings from mass spectrometric analysis of this compound metabolites in rodent urine are summarized in the tables below.

Table 1: Identified Metabolites of this compound in Rat Urine

MetaboliteProposed Metabolic Pathway
3,3-bis[(2-(acetylamino)-2-carboxyethyl)thio]-1-propanolOxidation and Glutathione Conjugation
3-(carboxymethylthio)-2-propenoic acidOxidation and Glutathione Conjugation
3-(methylsulfinyl)-2-(methylthio)-2-propenoic acidOxidation and Glutathione Conjugation
3-[[2-(acetylamino)-2-carboxyethyl]thio]-3-[(2-amino-2-carboxyethyl)thio]-1-propanolOxidation and Glutathione Conjugation
3-[[2-(acetylamino)-2-carboxyethyl]sulfinyl]-3-[[2-(acetylamino)-2-carboxyethyl]thio]-1-propanolOxidation and Glutathione Conjugation

Data sourced from Banijamali et al. (1999) nih.gov

Table 2: Identified Metabolites of this compound in Mouse Urine

MetaboliteMolecular Weight (Da)Parent Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
2-propyn-1-ol-glucuronide235236176
3-[(2-amino-2-carboxyethyl)thio]-2-propenoic acid isomers194195149, 105
3-[(2-formylamino-2-carboxyethyl)thio]-2-propenoic acid222223176, 100, 75
3,3-bis[(2-amino-2-carboxyethyl)thio]-1-propanol301302-
3-[[2-(acetylamino)-2-carboxyethyl]thio]-3-[(2-amino-2-carboxyethyl)thio]-1-propanol343344223, 181
3,3-bis[(2-acetylamino)-2-carboxyethyl)thio]-1-propanol385386223, 191

Data sourced from Banijamali et al. (2000) acs.orgnih.gov

Theoretical and Computational Studies of Propargyl Alcohol

Density Functional Theory (DFT) Studies

Density Functional Theory has become a principal method for studying the electronic structure of many-body systems in chemistry and physics. It is widely used to predict molecular properties and reaction dynamics for molecules like propargyl alcohol.

DFT calculations have been extensively applied to explore the mechanisms of various reactions involving this compound and its derivatives. These studies provide detailed energy profiles, identifying transition states and intermediates, which are crucial for understanding reaction kinetics and selectivity.

For instance, the gold(I)-catalyzed reactions of propargyl esters have been investigated, revealing that in the absence of a 1,2,3-triazole (TA) additive, the Rautenstrauch rearrangement is kinetically and thermodynamically favored. rsc.org DFT calculations showed that the initial 5-exo-dig cyclization has a lower free energy barrier compared to other potential pathways. rsc.org In a different study, the reaction of this compound with the hydroxyl radical (•OH) was shown to proceed via two main mechanisms: addition to the C≡C triple bond and hydrogen abstraction. nih.gov The calculations detailed the energy barriers for these competing pathways, showing that hydrogen abstraction becomes dominant at higher temperatures. nih.gov Similarly, DFT has been used to elucidate the mechanism of the nih.govnih.gov-Wittig rearrangement of propargyloxy-pyrazolones, demonstrating that this pathway is significantly favored over the nih.govnih.gov-rearrangement due to a much lower activation energy barrier. researchgate.net

Table 1: Calculated Activation Energies for Various Reactions Involving this compound Derivatives using DFT

ReactionComputational MethodCalculated Activation Barrier (kcal/mol)Ref
Au-catalyzed 5-exo-dig cyclization of propargyl ester (Rautenstrauch path)DFT7.7 rsc.org
Au-catalyzed 6-endo-dig cyclization of propargyl esterDFT23.3 rsc.org
nih.govnih.gov-Wittig rearrangement of propargyloxy-pyrazoloneDFT10.4 - 11.1 researchgate.net
nih.govnih.gov-Wittig rearrangement of propargyloxy-pyrazoloneDFT49.3 researchgate.net
Addition of •OH to Cα of this compoundCCSD(T)//MP2Low barrier nih.gov
Addition of •OH to Cβ of this compoundCCSD(T)//MP2Low barrier nih.gov

While specific DFT studies on this compound adsorption are not abundant in the literature, extensive research on related small organic molecules provides significant insight into the principles of adsorption on catalytic metal surfaces. DFT is a primary tool for modeling these interactions, calculating adsorption energies, determining preferred binding sites (e.g., top, bridge, hollow), and analyzing the electronic changes upon adsorption.

Studies on the adsorption of molecules like CO, ethanol, and glycerol (B35011) on transition metal surfaces such as platinum, copper, and gold are common. For example, DFT calculations have shown that the adsorption strength of CO on various M(100) surfaces decreases in the order Pd > Pt > Cu > Ag > Au. researchgate.net The interaction involves charge transfer between the molecule's frontier orbitals and the metal's d-bands. rsc.org For glycerol adsorption on copper surfaces, DFT calculations corrected for van der Waals interactions (DFT-D3) showed that the most favorable adsorption occurs on the Cu(110) surface. chemrxiv.org These studies highlight how the nature of the metal surface, the specific facet (e.g., (111), (100)), and the functional groups of the adsorbing molecule dictate the adsorption characteristics. These principles are directly applicable to understanding how this compound, with its hydroxyl and alkynyl groups, would interact with catalytic surfaces.

Table 2: DFT-Calculated Adsorption Energies (Eads) for Various Molecules on Metal Surfaces

Adsorbate / SurfaceAdsorption SiteComputational MethodAdsorption Energy (eV)Ref
Formaldehyde (B43269) / Cu(110)η2DFT-0.87 liverpool.ac.uk
Ethene / Pt(111)BridgeDFT (GGA)-1.13 (108.7 kJ/mol) tcd.ie
Glycerol / Cu(110)Long bridgeDFT-D3-1.55 chemrxiv.org
Imidazole / Cu₂O(111)CUS siteDFT (PBE)~ -1.6 rsc.org
O₂ / Cu(111)b-h-bDFT-0.76 mdpi.com

DFT computations have been crucial in elucidating the complex network of hydrogen bonds that stabilize the this compound dimer. Theoretical calculations, often in conjunction with spectroscopic experiments, can identify the most stable dimer structures and quantify the strength of the intermolecular interactions.

Computations performed at the M06-2X/6-311++G(d,p) level of theory have corroborated experimental findings, identifying two nearly isoenergetic, stable structures for the this compound dimer. nih.gov Further analysis revealed that the most stable dimer is uniquely held together by three distinct types of hydrogen bonds: a conventional O-H⋯O bond, an O-H⋯π interaction where the hydroxyl group of one molecule donates to the π-system of the other, and a C-H⋯π interaction. researchgate.netharvard.edu This complex bonding arrangement highlights the versatility of this compound as both a hydrogen bond donor and acceptor. The ability of DFT to accurately model these weak interactions, including dispersion forces, is essential for a correct description of the dimer's potential energy surface.

Ab Initio Calculations and Conformational Analysis

Ab initio methods, which are based on first principles of quantum mechanics without reliance on empirical parameters, provide a high level of theory for studying molecular systems. They are particularly valuable for conformational analysis and the precise determination of molecular geometries and intermolecular forces.

This compound can exist in different conformations due to the rotation around the C-C and C-O single bonds. Ab initio and DFT computations have been used to identify the stable conformers and their relative energies. The two primary conformers are the gauche and trans forms, which differ by the dihedral angle between the C≡C bond and the O-H bond.

Computational studies have identified both the gauche (g-PA) and trans (t-PA) structures as minima on the potential energy surface. nih.gov High-level calculations, such as those at the MP2/6-311+G(3df,2p) level, have been used to optimize the geometries of these conformers. liverpool.ac.uk The C₂-C₃-O₁-H₄ dihedral angle is approximately 57° for the gauche conformer and 180° for the trans conformer. liverpool.ac.uk Most studies indicate that the gauche conformer is the global energy minimum, being slightly more stable than the trans conformer, with a calculated energy difference of about 71 cm⁻¹ (approximately 0.2 kcal/mol). nih.gov

Table 3: Comparison of this compound Conformers

ConformerC₂-C₃-O₁-H₄ Dihedral Angle (approx.)Relative Energy (kcal/mol)Stability RankRef
gauche57°0.001 (Most Stable) nih.govliverpool.ac.uk
trans180°~0.22 nih.govliverpool.ac.uk

Ab initio calculations provide precise predictions of molecular geometries, including bond lengths, bond angles, and dihedral angles. For intermolecular complexes like the this compound dimer, these methods are used to analyze the forces holding the molecules together.

The structure of the this compound dimer has been confirmed through a combination of rotational spectroscopy and ab initio calculations. researchgate.net The calculations accurately predicted the rotational constants for the most stable structure observed experimentally. researchgate.net Analysis of this structure revealed the specific geometrical parameters of the three different hydrogen bonds (O-H⋯O, O-H⋯π, and C-H⋯π) that bind the two monomer units. researchgate.netharvard.edu Methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are often paired with ab initio calculations to further characterize the nature and strength of these intermolecular forces, confirming the charge transfer and orbital interactions inherent in the hydrogen bonds. nih.gov Ab initio calculations have also been employed to understand the potential energy surfaces involved in the thermal decomposition of this compound, where the initial step is the C-O bond dissociation. researchgate.net

"Atoms in Molecules" Analysis for Bonding Characteristics

The Quantum Theory of "Atoms in Molecules" (AIM) is a powerful computational tool used to analyze the electron density of a molecular system, providing profound insights into its chemical bonding. iisc.ac.in This methodology has been instrumental in characterizing the intricate network of non-covalent interactions that govern the structure and properties of this compound, particularly in its dimeric and complexed forms. iisc.ac.inresearchgate.net

AIM analysis has been crucial in understanding the bonding within the this compound dimer. aip.org Studies combining pulsed-nozzle Fourier transform microwave spectroscopy with ab initio calculations have identified the most stable structure of the dimer. nih.gov The subsequent AIM analysis of this experimentally observed structure revealed that the two this compound units are uniquely held together by three distinct types of hydrogen bonds simultaneously: a conventional O-H⋯O hydrogen bond, an O-H⋯π interaction with the acetylenic group, and a C-H⋯π interaction. researchgate.netaip.orgnih.gov This makes this compound one of the smallest molecules known to form a homodimer with three different points of contact, a testament to its multifunctional chemical nature. aip.orgnih.gov The monomer units within this stable dimer conformation exist in their gauche form. iisc.ac.in

The utility of AIM extends to characterizing interactions with other molecules as well. In the argon-propargyl alcohol (Ar•••PA) complex, AIM theoretical analysis confirmed the presence of both Ar•••H-O and Ar•••π interactions, indicating that the argon atom interacts with both the hydroxyl and the acetylenic groups of the gauche conformer of this compound. iisc.ac.in These computational analyses are vital for interpreting experimental spectroscopic data and understanding the nature, strength, and physical origin of these weak intermolecular forces. researchgate.net

Table 1: Hydrogen Bond Interactions in this compound Dimer Identified by AIM Analysis researchgate.netaip.orgnih.gov
Interaction TypeDonor GroupAcceptor GroupDescription
O-H⋯OHydroxyl (-OH)Oxygen of Hydroxyl GroupA conventional, strong hydrogen bond between the two monomer units.
O-H⋯πHydroxyl (-OH)Pi (π) system of the Alkyne GroupA hydrogen bond where the hydroxyl group donates its hydrogen to the electron cloud of the carbon-carbon triple bond.
C-H⋯πAcetylenic C-HPi (π) system of the Alkyne GroupA weaker hydrogen bond involving the acidic hydrogen of the alkyne group and the π-electron system of the adjacent monomer.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) and other computational simulation techniques are indispensable for investigating the behavior of this compound at the atomic level. These methods allow researchers to model complex reaction pathways, visualize transition states, and simulate catalytic processes, providing insights that are often difficult or impossible to obtain through experimental means alone.

Modeling of Reaction Pathways and Transition States

Computational modeling plays a pivotal role in elucidating the mechanisms of reactions involving this compound. By mapping potential energy surfaces, researchers can identify stable intermediates and the transition states that connect them, thereby constructing a detailed step-by-step picture of the reaction pathway.

For instance, theoretical studies have been conducted on the reactions between the propargyl radical (C₃H₃•) and alcohols like methanol (B129727) and ethanol. tandfonline.com Using theories such as Møller–Plesset perturbation theory (MP2), these studies have described multiple reaction channels, including H-abstraction and OH-transfer, and have evaluated the potential energy diagrams to understand the temperature-dependent kinetics of these combustion-relevant reactions. tandfonline.com

In the realm of synthetic chemistry, simulations have been used to propose mechanisms for various transformations:

Cyclization Reactions: For the Cu₂O/DBU catalyzed cyclization of propargylic alcohol with CO₂, a plausible reaction mechanism has been proposed based on computational analysis. researchgate.net

Rearrangements: The well-known Meyer-Schuster rearrangement of propargyl alcohols to α,β-unsaturated carbonyl compounds, along with related halogenation reactions, have been mechanistically detailed through proposed pathways involving key intermediates like allenoates. nih.gov

Heteroannulation: In a rhodium-catalyzed reaction where this compound acts as a three-carbon synthon, a proposed mechanism involves the formation of a rhodacycle intermediate, which was subsequently detected via mass spectrometry, validating the computational model. chemrxiv.org

Dihalohydration: Mechanistic studies suggest that the gold-catalyzed and non-catalyzed dihalohydration of propargylic alcohols proceeds through the formation of a 5-halo-1,3-oxazine intermediate, a pathway elucidated through careful analysis of reaction outcomes and intermediates. nih.gov

These modeling studies are critical for rationalizing observed product distributions, predicting reaction outcomes under different conditions, and designing new synthetic methodologies.

Simulation of Catalytic Processes

The simulation of catalytic processes involving this compound provides a molecular-level understanding of catalyst activity and selectivity. These studies are essential for optimizing existing catalytic systems and developing new, more efficient catalysts.

A significant area of focus has been the catalytic hydrogenation of this compound. This reaction is of industrial importance, and simulations help to understand how different catalysts control the reaction outcome, such as selective semi-hydrogenation to allyl alcohol, full hydrogenation to propanol, or tandem isomerization to propanal. nih.gov

Key findings from simulation and modeling of catalytic processes include:

Catalyst Systems: Simulations have been applied to various catalyst systems, including iridium complexes for para-hydrogenation, palladium (Pd) aerogels, and dodecanethiolate-capped palladium nanoparticles. nih.govresearchgate.netresearchgate.net

Reaction Control: Kinetic studies and modeling of reactions using palladium nanoparticle catalysts have revealed that the reaction can proceed through a semi-hydrogenation intermediate (allyl alcohol) followed by isomerization to the corresponding carbonyl compound. nih.gov

Process Simulation: Process simulation software, which incorporates detailed kinetic models, is a key tool for the design and scale-up of heterogeneous catalytic reactors. mdpi.com While general in scope, these simulation methodologies are applied to specific reactions like the hydrodeoxygenation of model compounds over solid catalysts, providing a framework for modeling this compound conversions in industrial settings. mdpi.com For example, modeling can predict how parameters like temperature, pressure, and residence time affect the conversion of a reactant over a catalyst in a packed-bed microreactor. mdpi.com

Q & A

Q. What are the critical safety protocols when handling Propargyl alcohol in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including chemical-resistant gloves, goggles, and flame-resistant clothing, to prevent skin/eye contact and inhalation of vapors. Storage should adhere to tightly closed containers in well-ventilated areas, away from ignition sources. Emergency measures, such as eyewash stations and explosion-proof equipment, are mandatory .

Q. What synthetic routes are commonly employed for this compound in organic chemistry?

this compound is synthesized via catalytic coupling reactions, such as copper(I)-mediated propargylation under phase-transfer conditions. These methods yield diyne and triyne alcohols, with reaction optimization focusing on catalyst efficiency and solvent systems .

Q. What toxicological parameters are essential for assessing this compound exposure?

Key parameters include the No Observed Adverse Effect Level (NOAEL) of 5 mg/kg in rats (oral), acute toxicity (destruction of mucous membranes), and carcinogenicity data (formaldehyde byproduct classified as a California Prop 65 carcinogen). Regulatory frameworks like OECD guidelines inform standardized testing .

Q. Which analytical techniques are effective for quantifying this compound in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are primary methods. Electrochemical techniques, such as Tafel polarization, are also used to study its behavior in corrosion inhibition studies .

Q. How should this compound waste be disposed of in compliance with regulatory standards?

Follow EPA RCRA guidelines (waste code P102) and SARA Title III reporting requirements. Neutralization protocols and proper container labeling are critical to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound storage guidelines (e.g., grounding vs. ventilation)?

Experimental design should integrate hazard-specific controls: grounded metal containers to prevent static discharge and explosion-proof ventilation systems to mitigate vapor accumulation. Risk assessments must prioritize local regulatory standards and SDS recommendations .

Q. What methodologies address discrepancies in reported reaction yields during this compound-based syntheses?

Systematic optimization of reaction variables (e.g., catalyst loading, temperature, solvent polarity) and real-time monitoring via in-situ spectroscopy can reconcile yield inconsistencies. Comparative studies using phase-transfer catalysts versus traditional methods are advised .

Q. How should chronic toxicity studies be designed given limited reproductive toxicity data for this compound?

Longitudinal studies in rodent models should incorporate histopathological analyses of reproductive organs, paired with metabolite profiling (e.g., formaldehyde detection). Dose-ranging experiments must align with NOAEL thresholds to identify subchronic effects .

Q. What strategies validate conflicting metabolite data in this compound degradation pathways?

Multi-omics approaches (metabolomics and proteomics) combined with isotopic labeling can clarify degradation mechanisms. Cross-referencing with formaldehyde-specific assays ensures accurate identification of byproducts .

Q. How do ethical frameworks apply to human cell line studies involving this compound, a known irritant?

Researchers must adhere to institutional review board (IRB) protocols, emphasizing exposure limits (≤0.1% concentration in vitro) and rigorous cytotoxicity screening. Transparent reporting of adverse effects in publications is mandatory to uphold scientific integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.